Ethyl 3-amino-3-iminopropanoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 3-amino-3-iminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHFLYOSVGWQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574052 | |
| Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57508-48-2 | |
| Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-carbamimidoylacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-amino-3-iminopropanoate Hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a detailed overview of the core chemical properties of Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No: 57508-48-2), a versatile building block in organic synthesis.
Core Chemical Properties
This compound is a colorless solid that serves as a valuable intermediate in the synthesis of various bioactive molecules.[1][2] Its structure, featuring both an ester and an imino group, allows for a range of chemical transformations, making it a key component in the development of novel therapeutic agents and in the study of amino acid derivatives.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 57508-48-2 | [1] |
| Molecular Formula | C5H11ClN2O2 | [3] |
| Molecular Weight | 166.61 g/mol | [3] |
| Appearance | Colorless solid | [1][3] |
| ¹H NMR (500 MHz, d6-DMSO) | δ 9.16 (2H, broad s, NH2), 8.88 (2H, broad s, NH2), 4.15 (2H, q, J = 7.1 Hz, OCH2), 3.63 (2H, s, CH2), 1.22 (3H, t, J = 7.1 Hz, CH3) | [1] |
| ¹³C NMR (125 MHz, d6-DMSO) | δ 166.7 (C=O), 163.6 (C=N), 61.9 (OCH2), 38.2 (CH2), 14.4 (CH3) | [1] |
| IR (neat, cm⁻¹) | 3300, 3095, 1738, 1687 | [1] |
| Mass Spectrum (EI) | m/z 130 (M+) | [1] |
Experimental Protocols
A key application of this compound is in synthetic chemistry. Below is a detailed experimental protocol for its synthesis.
Synthesis of this compound
This protocol outlines the synthesis of the title compound from ethyl 3-ethoxy-3-iminopropionate.
Materials:
-
Ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol)
-
Ammonium chloride (270 mg, 5.0 mmol)
-
Ethanol (4.0 mL)
-
Diethyl ether
-
CEM Discover microwave synthesizer
-
10 mL pressure-rated glass tube
-
Filtration apparatus
-
Vacuum evaporator
Procedure:
-
Dissolve ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL) in a 10 mL pressure-rated glass tube.[1][3]
-
Place the reaction tube in a CEM Discover microwave synthesizer and irradiate at 120 °C for 1 hour with an initial magnetron power of 200 W.[1][3]
-
After the reaction is complete, cool the reaction mixture using a stream of compressed air.[1][3]
-
Grind the resulting residue with diethyl ether to yield ethyl 3-amidinopropionate hydrochloride as a colorless solid (923 mg, 78% yield).[1][3] The product can be used without further purification.[1][3]
Visualizing the Synthesis
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Synthetic workflow for this compound.
Safety and Handling
While a specific safety data sheet for this compound was not available, information for the related compound, Ethyl 3-ethoxy-3-iminopropionate hydrochloride, suggests that appropriate safety precautions should be taken. It is irritating to the respiratory system and skin.[4] In case of contact with eyes, rinse immediately with plenty of water.[4] Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended.[4] Ensure adequate ventilation when handling this compound.[4] For storage, keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Applications in Research and Development
This compound is a valuable building block for the synthesis of more complex molecules.[2] Its utility is primarily seen in pharmaceutical and biochemical research.[2] It is used in the development of drugs, particularly those targeting metabolic disorders, and in studies involving amino acid derivatives to understand protein synthesis and enzyme activity.[2]
References
Technical Guide: Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS 57508-48-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-iminopropanoate hydrochloride is a versatile bifunctional molecule that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles.[1] Its structure, featuring both an amidine and an ester functional group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular scaffolds with significant biological and pharmaceutical applications.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and its application in the development of bioactive compounds, with a focus on its role as a precursor to pyrimidine-based kinase inhibitors.
Physicochemical Properties
This compound is typically a white to light yellow powder.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57508-48-2 | [2] |
| Molecular Formula | C₅H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 166.61 g/mol | [2][3] |
| Appearance | White to light yellow powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Melting Point | 105-108 °C | [4] |
| Storage Conditions | 0-8 °C, store under inert atmosphere | [2][4] |
| MDL Number | MFCD06797615 | [2] |
| PubChem CID | 15555354 | [2] |
Synthesis and Characterization
Synthetic Protocol
A common and efficient method for the synthesis of this compound involves the microwave-assisted reaction of ethyl 3-ethoxy-3-iminopropionate with ammonium chloride in ethanol.[2][4]
Experimental Protocol: Synthesis of this compound [2][4]
-
Reactants:
-
Ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol)
-
Ammonium chloride (270 mg, 5.0 mmol)
-
Ethanol (4.0 mL)
-
-
Procedure:
-
Dissolve ethyl 3-amino-3-ethoxyacrylate and ammonium chloride in ethanol in a 10 mL pressure-rated glass tube.
-
Irradiate the reaction mixture in a CEM Discover microwave synthesizer at an initial magnetron power of 200 W for 1 hour at 120 °C (hold time).
-
After completion of the reaction, cool the mixture using a stream of compressed air.
-
Filter the cooled reaction mixture.
-
Concentrate the filtrate by vacuum evaporation.
-
Grind the residue with diethyl ether to afford this compound as a colorless solid.
-
-
Yield: 923 mg (78%)[2]
Spectroscopic Data
The structural identity of this compound has been confirmed by various spectroscopic techniques. The key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound [2][4]
| Technique | Data |
| ¹H NMR (500 MHz, d₆-DMSO) | δ 9.16 (2H, broad s, NH₂), 8.88 (2H, broad s, NH₂), 4.15 (2H, q, J = 7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J = 7.1 Hz, CH₃) |
| ¹³C NMR (125 MHz, d₆-DMSO) | δ 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃) |
| IR (neat) | νmax (cm⁻¹) 3300, 3095, 1738, 1687 |
| Mass Spec. (EI) | m/z 130 (M•⁺) |
Reactivity and Applications in Drug Discovery
The presence of the amidine functional group makes this compound a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds.
General Reactivity
The amidine moiety is a strong base that is protonated under physiological conditions. The positive charge can be delocalized over both nitrogen atoms, which influences its reactivity. The primary application of this compound is in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidines.
Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors
Substituted pyrimidines are a well-established class of kinase inhibitors due to their ability to mimic the adenine core of ATP and interact with the hinge region of the kinase active site. This compound can serve as a key building block for the synthesis of pyrimidine derivatives that act as inhibitors of various kinases, including serine/threonine and tyrosine kinases.
A notable example is the synthesis of pyrimidine scaffolds that are central to STAT6 (Signal Transducer and Activator of Transcription 6) inhibitors. STAT6 is a key transcription factor in the signaling pathway of interleukins IL-4 and IL-13, which are crucial drivers of Th2-mediated inflammatory responses in allergic diseases like asthma.
Experimental Protocol: Representative Synthesis of a 4-Hydroxy-6-(2-ethoxycarbonylethyl)pyrimidine
This protocol describes a representative cyclocondensation reaction to form a pyrimidine core that can be further elaborated into STAT6 inhibitors.
-
Reactants:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound and stir until dissolved.
-
Add ethyl acetoacetate dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired pyrimidine derivative.
-
Caption: Inhibition of the STAT6 signaling pathway by a pyrimidine-based inhibitor.
Analytical Methods
A general approach for the analysis of this compound and its reaction products would involve High-Performance Liquid Chromatography (HPLC).
Proposed HPLC Method Workflow
Caption: General workflow for the HPLC analysis of the title compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in the construction of pyrimidine cores makes it particularly relevant for the development of kinase inhibitors, as exemplified by its potential application in the synthesis of STAT6 inhibitors for the treatment of inflammatory and allergic diseases. The synthetic and analytical protocols, along with the understanding of its reactivity and biological applications, provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5- a]pyrimidine-Based Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. 3'-Amino-2',3'-dideoxyribonucleosides of some pyrimidines: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Ethyl 3-amino-3-iminopropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Ethyl 3-amino-3-iminopropanoate hydrochloride, a versatile building block with applications in pharmaceutical development and biochemical research. The document details its chemical properties, synthesis protocols, and potential research applications, presenting data in a clear and accessible format for technical audiences.
Chemical Identity and Properties
This compound, also known as ethyl 3-amidinopropionate hydrochloride, is a valuable reagent in organic synthesis. Its structure features an ethyl ester and an amidine group, making it a useful precursor for the synthesis of various heterocyclic compounds and bioactive molecules.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H11ClN2O2 | [2] |
| Molecular Weight | 166.61 g/mol | [2] |
| CAS Number | 57508-48-2 | [2][3] |
| Appearance | Colorless to light yellow solid/crystal | [3] |
| IUPAC Name | ethyl 3-amino-3-iminopropanoate;hydrochloride | [4] |
| InChI Key | JJBSSOVJSWUZPC-UHFFFAOYSA-N | [4] |
Experimental Protocols: Synthesis
A common synthetic route to this compound involves the reaction of an ethyl 3-alkoxy-3-iminopropanoate precursor with an ammonium salt in ethanol.[2][3] The following protocol is a representative example of this microwave-assisted synthesis.
Protocol: Microwave-Assisted Synthesis from Ethyl 3-ethoxy-3-iminopropionate [2][3]
-
Reactant Preparation: In a 10 mL pressure-rated glass tube, dissolve ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL).
-
Microwave Irradiation: Place the sealed tube in a CEM Discover microwave synthesizer. Irradiate the mixture for 1 hour at 120°C with an initial magnetron power of 200 W.
-
Work-up: After the reaction is complete, cool the mixture using compressed air.
-
Isolation: Filter the cooled reaction mixture. Concentrate the filtrate by vacuum evaporation.
-
Purification: Grind the resulting residue with diethyl ether to yield this compound as a colorless solid (typical yield: ~78%). The product can often be used without further purification.[2][3]
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of diverse molecules for pharmaceutical and agrochemical applications.[1] Its bifunctional nature allows for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.
-
Pharmaceutical Development: It is a building block for synthesizing compounds targeting metabolic disorders.[1]
-
Biochemical Research: Used in studies involving amino acid derivatives to understand protein synthesis and enzyme activity.[1]
-
Agrochemical Formulations: Plays a role in creating new agrochemicals to enhance crop yields and pest resistance.[1]
Visualized Workflow and Pathways
To facilitate understanding, the following diagrams illustrate key processes and relationships involving this compound.
Caption: Microwave-assisted synthesis workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]
- 4. Ethyl 3-amino-3-imino-propanoate hydrochloride | 57508-48-2 [sigmaaldrich.com]
Elucidation of the Molecular Structure of Ethyl 3-Amino-3-iminopropanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural elucidation of Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No: 57508-48-2). The document details the spectroscopic data and the synthetic methodology, presenting all quantitative information in accessible tables and workflows. This guide is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Molecular Structure and Properties
This compound is a chemical compound with the molecular formula C₅H₁₁ClN₂O₂ and a molecular weight of 166.61 g/mol .[1] Its structure has been determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data for Structural Confirmation
The structural assignment of this compound is unequivocally supported by the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data were acquired in deuterated dimethyl sulfoxide (d6-DMSO).
Table 1: ¹H NMR Spectroscopic Data (500 MHz, d6-DMSO) [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.16 | Broad Singlet | 2H | - | NH₂ |
| 8.88 | Broad Singlet | 2H | - | NH₂ |
| 4.15 | Quartet | 2H | 7.1 | OCH₂ |
| 3.63 | Singlet | 2H | - | CH₂ |
| 1.22 | Triplet | 3H | 7.1 | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, d6-DMSO) [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 166.7 | C=O |
| 163.6 | C=N |
| 61.9 | OCH₂ |
| 38.2 | CH₂ |
| 14.4 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: IR Absorption Bands (neat) [1][2]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 | N-H Stretch |
| 3095 | N-H Stretch |
| 1738 | C=O Stretch (Ester) |
| 1687 | C=N Stretch (Imine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data (Electron Ionization - EI) [1][2]
| m/z | Assignment |
| 130 | M⁺ (Molecular Ion) |
Experimental Protocols
The following section details the synthetic procedure for this compound.
Synthesis of this compound[1][2]
Materials:
-
Ethyl 3-ethoxy-3-iminopropionate (760 mg, 4.78 mmol)
-
Ammonium chloride (270 mg, 5.0 mmol)
-
Ethanol (4.0 mL)
-
Diethyl ether
Apparatus:
-
10 mL pressure-rated glass tube
-
CEM Discover microwave synthesizer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Ethyl 3-ethoxy-3-iminopropionate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) were dissolved in ethanol (4.0 mL) in a 10 mL pressure-rated glass tube.
-
The reaction mixture was subjected to microwave irradiation using a CEM Discover microwave synthesizer. The initial magnetron power was set to 200 W, and the reaction was held at 120°C for 1 hour.
-
Upon completion, the reaction mixture was cooled using a stream of compressed air.
-
The cooled mixture was then filtered to remove any solid by-products.
-
The filtrate was concentrated under reduced pressure using a rotary evaporator.
-
The resulting residue was triturated with diethyl ether to yield this compound as a colorless solid (923 mg, 78% yield). The product was used without further purification.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the structure elucidation process and the synthetic pathway.
Caption: Workflow for the synthesis and structural elucidation of the target compound.
Caption: Synthetic pathway for this compound.
References
Spectroscopic and Synthetic Profile of Ethyl 3-amino-3-iminopropanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No: 57508-48-2), a versatile building block in medicinal chemistry and organic synthesis. This document outlines key spectroscopic data in a structured format, details a common synthetic protocol, and presents a visual workflow for its preparation and analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 9.16 | br s | 2H | NH₂ | |
| 8.88 | br s | 2H | NH₂ | |
| 4.15 | q | 2H | OCH₂ | 7.1 |
| 3.63 | s | 2H | CH₂ | |
| 1.22 | t | 3H | CH₃ | 7.1 |
Solvent: d₆-DMSO, Spectrometer Frequency: 500 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 166.7 | C=O |
| 163.6 | C=N |
| 61.9 | OCH₂ |
| 38.2 | CH₂ |
| 14.4 | CH₃ |
Solvent: d₆-DMSO, Spectrometer Frequency: 125 MHz[1]
Vibrational Spectroscopy
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |
| 3300 | N-H stretch |
| 3095 | N-H stretch |
| 1738 | C=O stretch (ester) |
| 1687 | C=N stretch |
Sample Preparation: Neat[1]
Mass Spectrometry
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 130 | [M]⁺ |
Ionization Method: Electron Ionization (EI)[1]
Experimental Protocols
A widely utilized method for the synthesis of this compound involves the reaction of ethyl 3-amino-3-ethoxyacrylate with ammonium chloride in ethanol under microwave irradiation.[1]
Synthesis of this compound
Materials:
-
Ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol)
-
Ammonium chloride (270 mg, 5.0 mmol)
-
Ethanol (4.0 mL)
-
Diethyl ether
Procedure:
-
Ethyl 3-amino-3-ethoxyacrylate and ammonium chloride are dissolved in ethanol in a 10 mL pressure-rated glass tube.[1]
-
The reaction mixture is subjected to microwave irradiation at 120°C for 1 hour with an initial magnetron power of 200 W.[1]
-
Upon completion, the reaction mixture is cooled using compressed air and subsequently filtered.[1]
-
The filtrate is concentrated under reduced pressure (vacuum evaporation).[1]
-
The resulting residue is triturated with diethyl ether to yield the final product as a colorless solid.[1]
Yield: 923 mg (78%)[1]
Synthesis and Analysis Workflow
The following diagram illustrates the key stages in the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
References
The Versatile Role of Ethyl 3-amino-3-iminopropanoate Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-3-iminopropanoate hydrochloride, a key building block in synthetic and medicinal chemistry, has emerged as a valuable precursor for the synthesis of a diverse range of biologically active heterocyclic compounds. Its inherent reactivity, stemming from the presence of an amidine functional group and an ester moiety, allows for its facile incorporation into various molecular scaffolds, particularly in the construction of substituted pyrimidines and other nitrogen-containing heterocycles. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a white to light yellow powder. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 57508-48-2 | [1] |
| Molecular Formula | C₅H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 166.61 g/mol | [1][2] |
| Appearance | White to light yellow powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| SMILES | CCOC(=O)CC(N)=N.Cl | [2] |
| InChI Key | VOHFLYOSVGWQOS-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The hydrochloride salt of ethyl 3-amino-3-iminopropanoate is typically synthesized from ethyl cyanoacetate. A general and efficient method involves the Pinner reaction, where ethyl cyanoacetate is treated with anhydrous ethanol and hydrogen chloride.
Experimental Protocol: Synthesis from Ethyl Cyanoacetate
Materials:
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride
-
Ethyl Cyanoacetate
Procedure:
-
Anhydrous hydrogen chloride is bubbled through anhydrous ethanol at a low temperature (typically -30 °C).
-
Ethyl cyanoacetate is then added to this solution.
-
The reaction mixture is stirred in an ice-salt bath for several hours.
-
The product, this compound, precipitates and can be collected by filtration.[3]
Applications in Medicinal Chemistry: A Versatile Building Block
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of heterocyclic compounds, which are scaffolds for a multitude of therapeutic agents. The amidine group is particularly reactive towards 1,3-dicarbonyl compounds and their equivalents, leading to the formation of substituted pyrimidine rings.
Synthesis of Bioactive Pyrimidines
The condensation of amidines with α,β-unsaturated ketones or 1,3-dicarbonyl compounds is a classical and widely used method for the synthesis of pyrimidine derivatives.[4] This reaction provides a straightforward entry into a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibitors
A patent application reveals the use of this compound in the synthesis of potent inhibitors of Bruton's tyrosine kinase (BTK).[5] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.
The following is a representative, generalized protocol based on the patent literature for the synthesis of a key pyrimidine intermediate.[5][6]
Materials:
-
This compound
-
Methyl 4-(2-bromoacetyl)benzoate
-
Sodium Ethoxide (NaOEt)
-
Ethanol
Procedure:
-
Suspend this compound and methyl 4-(2-bromoacetyl)benzoate in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
The resulting pyrimidine derivative can be isolated by filtration and purified by washing with a suitable solvent like methanol.[6]
Case Study 2: Delta-5-Desaturase Inhibitors
This compound has also been utilized in the synthesis of delta-5-desaturase inhibitors, as described in another patent.[7] Delta-5-desaturase is an enzyme involved in the biosynthesis of polyunsaturated fatty acids, and its inhibitors have potential applications in treating inflammatory diseases and metabolic disorders.
Quantitative Data
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its ability to serve as a readily available precursor for the synthesis of substituted pyrimidines and other heterocyclic systems makes it an important tool in the drug discovery and development process. The successful incorporation of this building block into the synthesis of potent kinase inhibitors, such as those targeting BTK, highlights its significance in the ongoing quest for novel therapeutics. Further exploration of its reactivity and application in the synthesis of diverse molecular scaffolds is likely to yield new and promising drug candidates in the future.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 57508-48-2 | Ethyl 2-Amidinoacetate Hydrochloride | Ambeed.com [ambeed.com]
- 3. WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google Patents [patents.google.com]
- 4. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology - Google Patents [patents.google.com]
- 6. WO2023183652A1 - Dual cxcr4-btk inhibitors - Google Patents [patents.google.com]
- 7. WO2010087467A1 - Delta-5-desaturase inhibitors - Google Patents [patents.google.com]
Ethyl 3-amino-3-iminopropanoate Hydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No: 57508-48-2) is a versatile bifunctional molecule that serves as a crucial building block in modern medicinal chemistry. Its unique structure, incorporating both an ester and an amidine moiety, makes it an ideal starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents. This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the synthesis of key pharmaceutical compounds. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams of reaction pathways are presented to support researchers in its effective utilization.
Chemical and Physical Properties
This compound is a white to off-white solid.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 57508-48-2 | [1][3] |
| Molecular Formula | C₅H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 105-108 °C | [1] |
| Purity | Typically ≥97% (by NMR) | [3] |
Spectroscopic and Analytical Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key characterization data.
| Analysis Type | Data | Reference(s) |
| Infrared (IR) | ν (cm⁻¹): 3300, 3095 (N-H stretching), 1738 (C=O, ester), 1687 (C=N, imine) | [2] |
| ¹H NMR | (500 MHz, d₆-DMSO), δ (ppm): 9.16 (2H, broad s, NH₂), 8.88 (2H, broad s, NH₂), 4.15 (2H, q, J = 7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J = 7.1 Hz, CH₃) | [2] |
| ¹³C NMR | (125 MHz, d₆-DMSO), δ (ppm): 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃) | [2] |
| Mass Spectrometry (EI) | m/z: 130 (M•⁺) | [2] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of its precursor, ethyl 3-ethoxy-3-iminopropionate, with ammonium chloride. This process is often facilitated by microwave irradiation to enhance reaction rates and yield.
Experimental Protocol: Synthesis from Ethyl 3-ethoxy-3-iminopropionate
This protocol is based on a reported microwave-assisted synthesis which achieves a high yield.[2][3]
Materials:
-
Ethyl 3-amino-3-ethoxyacrylate (1.0 eq, e.g., 760 mg, 4.78 mmol)
-
Ammonium chloride (1.05 eq, e.g., 270 mg, 5.0 mmol)
-
Ethanol (e.g., 4.0 mL)
-
Diethyl ether
Equipment:
-
10 mL pressure-rated glass tube
-
CEM Discover microwave synthesizer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL) within a 10 mL pressure-rated glass tube.[2]
-
Seal the tube and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 1 hour, with an initial magnetron power of 200 W.[2]
-
After the reaction is complete, cool the mixture using a stream of compressed air.[2]
-
Filter the cooled reaction mixture to remove any solid byproducts.[2]
-
Concentrate the filtrate by vacuum evaporation to remove the ethanol.[2]
-
Grind the resulting residue with diethyl ether to precipitate the product.[2]
-
Collect the solid by filtration to afford this compound as a colorless solid. The reported yield for this method is 78% (923 mg).[2][3] The product can often be used without further purification.
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. Its ability to act as a 1,3-dielectrophile precursor makes it particularly useful in cyclocondensation reactions.
Key Application: Synthesis of the Pyrimidine Core of Imatinib (Gleevec)
A prominent, albeit often proprietary, application of this intermediate is in the synthesis of the pyrimidine core of Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[4] The synthesis involves the cyclocondensation of a guanidine derivative with a β-keto compound or its equivalent. This compound serves as a direct precursor to the necessary amidine functionality for building the pyrimidine ring.
The generalized reaction involves the condensation of the amidine group with a 1,3-dicarbonyl compound or a vinylogous amide to form the substituted pyrimidine ring.
Proposed Reaction Pathway for Pyrimidine Ring Formation
The following diagram illustrates the logical relationship in the cyclocondensation reaction to form a 4-aminopyrimidine derivative, a key structural motif in Imatinib.
Experimental Protocol: General Procedure for Pyrimidine Synthesis
This protocol outlines a general method for the cyclocondensation reaction between this compound and a β-keto ester to form a substituted pyrimidin-4-one, a common heterocyclic core.
Materials:
-
This compound (1.0 eq)
-
A suitable β-keto ester (e.g., ethyl acetoacetate) (1.0 eq)
-
Base (e.g., sodium ethoxide, 2.0 eq)
-
Anhydrous ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the base (e.g., sodium ethoxide) in anhydrous ethanol under an inert atmosphere.
-
Add the β-keto ester to the solution and stir for 15-30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).
-
Reduce the solvent volume under reduced pressure.
-
The crude product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to obtain the desired pyrimidin-4-one derivative.
Safety and Handling
This compound is an irritant. Standard laboratory safety precautions should be observed.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical research and development. Its straightforward synthesis and its ability to participate in cyclocondensation reactions make it an essential building block for constructing complex heterocyclic scaffolds. The detailed protocols and data provided in this guide are intended to facilitate its application in the synthesis of novel therapeutic agents, enabling researchers to leverage its full potential in drug discovery programs.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 3-amino-3-iminopropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No. 57508-48-2), a versatile building block in pharmaceutical and biochemical research. The document details its chemical and physical properties, provides established experimental protocols for its synthesis, and outlines critical safety and handling procedures.
Chemical and Physical Properties
This compound is a white to light yellow powder. It is a key intermediate in the synthesis of various bioactive molecules and heterocyclic compounds.[1] Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 57508-48-2 | --INVALID-LINK-- |
| Molecular Formula | C₅H₁₁ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 166.61 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder | Chem-Impex International |
| Purity | ≥ 98% (HPLC) | Chem-Impex International |
| Storage Conditions | 0-8 °C, Keep in a dry, cool, and well-ventilated place. Keep refrigerated. | Chem-Impex International, Fisher Scientific |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of its precursor, Ethyl 3-ethoxy-3-iminopropionate hydrochloride, with ammonium chloride. A detailed protocol for the synthesis of the precursor is also provided.
Synthesis of the Precursor: Ethyl 3-ethoxy-3-iminopropionate hydrochloride (CAS 2318-25-4)
This protocol describes the synthesis of the precursor compound from ethyl cyanoacetate and ethanol.
Experimental Protocol:
-
Combine ethyl cyanoacetate (1.0 mol) and ethanol (1.1 mol) in ethyl acetate (1 L) in a suitable reaction vessel.
-
Cool the mixture to 0°C.
-
Slowly add anhydrous hydrogen chloride (2.0 mol) to the mixture over a period of three hours, maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the mixture at 5°-10°C for an additional ten hours.
-
Remove the solvent under reduced pressure to obtain Ethyl 3-ethoxy-3-iminopropionate hydrochloride. The expected yield is approximately 90%.[2]
Synthesis of this compound
This protocol details the conversion of the precursor to the final product using microwave-assisted synthesis.
Experimental Protocol:
-
In a pressure-rated glass tube (10 mL), dissolve ethyl 3-ethoxy-3-iminopropionate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL).[3]
-
Irradiate the mixture in a CEM Discover microwave synthesizer at 120°C for 1 hour with an initial magnetron power of 200 W.[3]
-
After the reaction is complete, cool the mixture using a stream of compressed air.[3]
-
Filter the cooled reaction mixture.
-
Concentrate the filtrate by vacuum evaporation.[3]
-
Grind the resulting residue with diethyl ether to yield this compound as a colorless solid. The expected yield is approximately 78%.[3]
-
The product can be used without further purification.[3]
Application in Heterocycle Synthesis: Synthesis of Pyrazole Derivatives
Experimental Protocol:
-
In a round-bottom flask, dissolve ethyl 3-amino-2-methylbut-2-enoate (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred mixture.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the solid precipitate, wash with cold ethanol, and dry under a vacuum to obtain the pyrazole product.[4]
Safety and Handling
Proper handling of this compound is essential to ensure the safety of laboratory personnel. This section outlines the known hazards and recommended safety procedures.
Hazard Identification
The compound is classified as hazardous. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
| Hazard | Category | GHS Classification |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
To minimize risk, the following precautionary measures and PPE are recommended:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5]
First Aid Measures
In case of exposure, follow these first-aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep refrigerated for long-term storage.
-
Incompatible Materials: Strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Toxicological and Ecological Information
Currently, there is a lack of specific quantitative toxicological and ecological data for this compound in publicly available literature. The information provided is based on general chemical properties and data from safety data sheets.
Toxicological Information
-
Acute Toxicity: No specific data (e.g., LD50, LC50) is available. The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin based on its classification as a skin, eye, and respiratory irritant.[5]
-
Chronic Toxicity: No data is available on the long-term effects of exposure.
Ecological Information
-
Environmental Fate: As a water-soluble organic salt, it is expected to be mobile in soil and water.[6] However, its environmental persistence and biodegradability have not been specifically studied.
-
Ecotoxicity: No specific data on the toxicity to aquatic or terrestrial organisms is available. Due to the lack of data, release into the environment should be avoided.
Signaling Pathways and Biological Activity
This compound is primarily used as a building block in the synthesis of more complex molecules for pharmaceutical and biochemical research.[1] There is no direct evidence in the reviewed literature of this compound being involved in specific signaling pathways. Its utility lies in its reactive nature, which allows for the construction of various heterocyclic systems that may have biological activity. Further research is needed to elucidate the biological effects of compounds derived from this intermediate.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound before use and adhere to all institutional and regulatory safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Salinity impacts on water solubility and n-octanol/water partition coefficients of selected pesticides and oil constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of Ethyl 3-amino-3-iminopropanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and storage conditions for Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS: 57508-48-2). Due to the limited availability of in-depth, publicly accessible stability studies for this specific compound, this document also furnishes a framework of best practices for stability testing based on general principles and regulatory guidelines. This will empower researchers to ensure the integrity of their samples and to design robust stability studies.
Compound Profile
This compound is a chemical intermediate with applications in pharmaceutical and biochemical research.[1] Its stability is a critical factor for ensuring the reliability and reproducibility of experimental results.
Chemical Information:
| Property | Value |
| CAS Number | 57508-48-2 |
| Molecular Formula | C₅H₁₀N₂O₂·HCl[1] |
| Molecular Weight | 166.61 g/mol [1] |
| Appearance | White to light yellow powder[1] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following recommendations are based on available supplier safety data sheets.
Table 1: Recommended Storage and Handling Conditions
| Condition | Recommendation | Source |
| Temperature | Store at 2-8°C or 0-8°C (Refrigerated). | [1][2] |
| Atmosphere | Store in a dry and well-ventilated place. Keep container tightly closed. | [3] |
| Light | Keep in a dark place. | |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. | [3] |
| Incompatibilities | Avoid contact with strong oxidizing agents. |
Stability Profile: What the Data Suggests
Currently, there is a lack of detailed, quantitative stability data for this compound in the public domain. Stability studies are crucial to understanding its degradation pathways and establishing a reliable shelf-life. In the absence of specific data, researchers should assume the compound is sensitive to environmental factors such as temperature, humidity, and light, as is common for similar chemical structures.
Experimental Protocols for Stability Assessment
To address the gap in stability data, researchers can conduct their own stability studies. The following section outlines a general framework for such an investigation, based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[4][5][6]
General Stability Study Protocol
A comprehensive stability study should evaluate the compound under various environmental conditions over a defined period.
Table 2: General Protocol for a Stability Study of this compound
| Parameter | Description |
| Objective | To assess the stability of this compound under specific storage conditions and to identify potential degradation products. |
| Material | This compound (specify batch number and purity). |
| Storage Conditions | - Long-term: 5°C ± 3°C (Recommended storage) - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[4][6] |
| Time Points | - Long-term: 0, 3, 6, 9, 12, 18, 24 months - Accelerated: 0, 1, 3, 6 months[5] |
| Analytical Methods | - Assay and Purity: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any degradation products. - Appearance: Visual inspection for changes in color and physical state. - Moisture Content: Karl Fischer titration. - Identification: Spectroscopic methods (e.g., FT-IR, NMR) to confirm the structure of the compound and any major degradants. |
| Acceptance Criteria | To be defined based on the specific application of the compound (e.g., no more than X% loss of assay, no single unidentified impurity greater than Y%). |
Forced Degradation Studies
Forced degradation studies are essential for understanding the potential degradation pathways of a compound and for developing a stability-indicating analytical method.
Table 3: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Treat a solution of the compound with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C). |
| Base Hydrolysis | Treat a solution of the compound with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C). |
| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature. |
| Thermal Stress | Expose the solid compound to high temperature (e.g., 80°C). |
| Photostability | Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of a stability testing program.
Caption: A generalized workflow for a comprehensive stability testing program.
Caption: Workflow for conducting forced degradation studies.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. echemi.com [echemi.com]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride from ethyl 3-ethoxy-3-iminopropionate
Application Notes and Protocols: Synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of this compound from ethyl 3-ethoxy-3-iminopropionate hydrochloride. This transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds and is of significant interest in medicinal chemistry and drug development.
Introduction
This compound, also known as ethyl malonamidine hydrochloride, is a valuable building block in organic synthesis. Its structure incorporates both an amidine and an ester functional group, making it a versatile precursor for the construction of various heterocyclic systems such as pyrimidines and diazepines. The synthesis described herein involves the conversion of an ethyl imidate hydrochloride to the corresponding amidine hydrochloride by reaction with an ammonia source.
Reaction Scheme
Ethyl 3-ethoxy-3-iminopropionate hydrochlorideAmmonium chlorideEthyl 3-amino-3-iminopropanoate hydrochlorideEthanol
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl 3-ethoxy-3-iminopropionate hydrochloride | 1.0 mol equivalent | [1] |
| Ammonium chloride | 1.0 - 1.2 mol equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Ethanol (75% aqueous) | [1] |
| Temperature | 70 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C5H11ClN2O2 | |
| Molecular Weight | 166.61 g/mol | |
| Appearance | Colorless solid | |
| Yield | ~78% | [2] |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of amidine hydrochlorides from imidate hydrochlorides.[1]
Materials:
-
Ethyl 3-ethoxy-3-iminopropionate hydrochloride
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Diethyl ether or Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation of the Free Imidate:
-
In a separatory funnel, dissolve ethyl 3-ethoxy-3-iminopropionate hydrochloride (0.01 mol) in diethyl ether (20 mL).
-
Add a 50% aqueous solution of potassium carbonate (10 mL) and shake vigorously at 0 °C to neutralize the hydrochloride.
-
Separate the ethereal layer, wash it with water until the aqueous layer is neutral, and dry the ether layer over anhydrous sodium sulfate.
-
Concentrate the ethereal solution under reduced pressure to obtain the crude free imidate.
-
-
Amidine Formation:
-
Dissolve the crude imidate in a mixture of ethanol (10 mL) and water (3.3 mL) (to make a 75% aqueous ethanol solution).
-
Add ammonium chloride (0.012 mol) to the solution.
-
Heat the reaction mixture at 70 °C for 4 hours with constant stirring.[1]
-
-
Work-up and Purification:
-
After cooling the reaction mixture, dilute it with 2-3 volumes of acetone.[1]
-
Filter off any unreacted ammonium chloride that precipitates.[1]
-
Concentrate the filtrate under reduced pressure.
-
Allow the concentrated solution to stand overnight at 0 °C to induce crystallization of the product.
-
Collect the colorless needles of this compound by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization Data:
The synthesized this compound can be characterized by various spectroscopic methods. Representative data includes:
-
¹H NMR (500 MHz, d₆-DMSO): δ 9.16 (2H, broad s, NH₂), 8.88 (2H, broad s, NH₂), 4.15 (2H, q, J = 7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J = 7.1 Hz, CH₃).[2]
-
¹³C NMR (125 MHz, d₆-DMSO): δ 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃).[2]
-
IR (neat, cm⁻¹): 3300, 3095, 1738, 1687.[2]
-
Mass Spectrometry (EI, m/z): 130 (M⁺).[2]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 3-amino-3-iminopropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride utilizing microwave-assisted organic synthesis. This method offers significant advantages over traditional heating methods, including reduced reaction times, increased yields, and enhanced purity of the final product. This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive molecules.[1]
Overview and Applications
This compound is a versatile chemical intermediate used in the pharmaceutical industry.[2] Its structure, featuring both an ester and an amidine functional group, allows for diverse chemical modifications, making it a crucial component in the synthesis of heterocyclic compounds and other complex molecular architectures of pharmacological interest. Microwave-assisted synthesis provides a rapid and efficient route to this compound, facilitating faster lead optimization and compound library generation in drug discovery pipelines.
Reaction Scheme
The synthesis proceeds via the reaction of ethyl 3-ethoxy-3-iminopropionate with ammonium chloride in ethanol under microwave irradiation.
Scheme 1: Synthesis of this compound
Quantitative Data Summary
The following table summarizes the key quantitative data for the microwave-assisted synthesis of this compound.[2][3]
| Parameter | Value |
| Starting Material 1 | Ethyl 3-amino-3-ethoxyacrylate |
| Starting Material 2 | Ammonium chloride |
| Solvent | Ethanol |
| Microwave Power (Initial) | 200 W |
| Temperature | 120 °C |
| Reaction Time | 1 hour |
| Product Yield | 78% |
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of this compound.[2][3]
Materials:
-
Ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol)
-
Ammonium chloride (270 mg, 5.0 mmol)
-
Ethanol (4.0 mL)
-
Diethyl ether
-
10 mL pressure-rated glass tube
-
CEM Discover microwave synthesizer (or equivalent)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 10 mL pressure-rated glass tube, dissolve ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL).[2][3]
-
Microwave Irradiation: Place the sealed tube in the cavity of a CEM Discover microwave synthesizer. Irradiate the mixture at an initial magnetron power of 200 W for 1 hour at a constant temperature of 120 °C (hold time).[2][3]
-
Cooling and Filtration: Upon completion of the reaction, cool the reaction mixture using a stream of compressed air. Filter the cooled solution to remove any solid byproducts.[3]
-
Work-up: Concentrate the filtrate by vacuum evaporation using a rotary evaporator.[2][3]
-
Product Isolation: Grind the resulting residue with diethyl ether to precipitate the product.[2][3]
-
Drying: Collect the solid product by filtration and dry it under vacuum. The obtained Ethyl 3-amidinopropionate hydrochloride (923 mg, 78% yield) is a colorless solid and can be used without further purification.[3]
Characterization Data:
The product can be characterized using standard analytical techniques.[3]
-
¹H NMR (500 MHz, d6-DMSO): δ 9.16 (2H, broad s, NH₂), 8.88 (2H, broad s, NH₂), 4.15 (2H, q, J = 7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J = 7.1 Hz, CH₃).[3]
-
¹³C NMR (125 MHz, d6-DMSO): δ 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃).[3]
-
IR (neat, cm⁻¹): 3300, 3095, 1738, 1687.[3]
-
MS (EI): m/z 130 (M⁺).[3]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis.
Logical Relationship of Synthesis
Caption: Logical relationship of reactants to product in the synthesis.
References
Application of Ethyl 3-amino-3-iminopropanoate Hydrochloride in Drug Discovery: A Detailed Overview for Researchers
For researchers, scientists, and drug development professionals, Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No. 57508-48-2) emerges as a valuable and versatile building block in the synthesis of a variety of bioactive molecules. While direct therapeutic applications of the compound itself are not extensively documented, its utility as a key intermediate in the creation of compounds targeting significant biological pathways, particularly in oncology and metabolic disorders, is noteworthy. This document provides a comprehensive overview of its applications, relevant experimental protocols, and the logical workflows for its use in drug discovery.
Introduction
This compound is a chemical intermediate characterized by its reactive imino and amino groups, making it a suitable precursor for the synthesis of various heterocyclic compounds.[1][2] Its primary role in drug discovery lies in its function as a foundational scaffold for constructing more complex molecules with therapeutic potential.[1]
Key Applications in Drug Discovery
The principal application of this compound is in the synthesis of substituted pyrimidines and other heterocyclic systems. These scaffolds are central to the development of kinase inhibitors and other targeted therapies.
Precursor for Kinase Inhibitors
There are indications that this compound may be utilized in the synthesis of tyrosine kinase inhibitors.[3][4] Tyrosine kinases are crucial enzymes in cellular signaling pathways that, when dysregulated, can contribute to the development of cancer. The compound's structure allows for its incorporation into heterocyclic rings that can effectively bind to the ATP-binding site of these kinases, thereby inhibiting their activity.
While direct synthesis of prominent tyrosine kinase inhibitors like Imatinib, Gefitinib, Erlotinib, or Dasatinib using this specific precursor is not explicitly detailed in readily available literature, its potential as a building block for novel kinase inhibitors remains an active area of exploration.
Synthesis of Bioactive Heterocyclic Compounds
This compound serves as a key starting material for the synthesis of various bioactive heterocyclic compounds, including those with potential applications in treating metabolic disorders.[1] The imino and amino groups facilitate cyclization reactions to form ring structures that are prevalent in many pharmaceuticals.
Experimental Protocols
Detailed experimental protocols for the direct biological assessment of this compound are scarce due to its primary role as a synthetic intermediate. However, the following protocols outline its synthesis and a general method for its utilization in the synthesis of a key class of bioactive molecules.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound from Ethyl 3-ethoxy-3-iminopropionate.[2][5]
Materials:
-
Ethyl 3-ethoxy-3-iminopropionate
-
Ammonium chloride
-
Ethanol
-
Diethyl ether
-
Microwave synthesizer
-
Standard laboratory glassware
Procedure:
-
Dissolve Ethyl 3-ethoxy-3-iminopropionate (e.g., 4.78 mmol) and ammonium chloride (e.g., 5.0 mmol) in ethanol (e.g., 4.0 mL) in a pressure-rated glass tube.
-
Irradiate the mixture in a microwave synthesizer at 120°C for 1 hour with an initial power of 200 W.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Triturate the residue with diethyl ether to yield this compound as a solid.
-
Collect the solid by filtration and dry under vacuum.
Expected Yield: Approximately 78%.[5]
Protocol 2: General Synthesis of Pyrimidine Derivatives
This generalized protocol illustrates how this compound can be used to synthesize substituted pyrimidine rings, which are core structures in many kinase inhibitors.
Materials:
-
This compound
-
A suitable 1,3-dicarbonyl compound or its equivalent
-
Base (e.g., sodium ethoxide)
-
Ethanol
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a stoichiometric amount of a 1,3-dicarbonyl compound and a base (e.g., sodium ethoxide).
-
Reflux the reaction mixture for a specified time (typically several hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the desired pyrimidine derivative.
Data Presentation
As this compound is primarily a synthetic intermediate, quantitative biological data such as IC50 or Ki values are not directly associated with this compound. Instead, such data would be relevant to the final drug molecules synthesized using this precursor. For instance, novel pyridine-based compounds synthesized as potential PIM-1 kinase inhibitors have demonstrated significant cytotoxic and inhibitory activities.
Table 1: Biological Activity of Representative PIM-1 Kinase Inhibitors
| Compound ID | Target Cell Line | IC50 (µM) | PIM-1 Inhibition (%) | PIM-1 IC50 (nM) |
|---|---|---|---|---|
| 12 | MCF-7 | 0.5 | 97.5 | 14.3 |
| HepG2 | 5.27 |
| Staurosporine (Reference) | | | 96.8 | 16.7 |
Data is illustrative and derived from studies on final products that could potentially be synthesized from pyrimidine precursors.[6]
Visualizations
To aid in the conceptualization of the synthetic and biological pathways, the following diagrams are provided.
Caption: Synthetic workflow for Ethyl 3-amino-3-iminopropanoate HCl.
Caption: Drug discovery workflow utilizing the subject compound.
Caption: Mechanism of action for a synthesized Tyrosine Kinase Inhibitor.
Conclusion
This compound is a valuable reagent for medicinal chemists and drug discovery scientists. Its utility as a precursor for the synthesis of diverse heterocyclic compounds, particularly those with kinase inhibitory activity, underscores its importance in the development of novel therapeutics. While direct biological activity data for the compound itself is limited, its role in constructing molecules that modulate key signaling pathways in diseases like cancer and metabolic disorders is a critical area of ongoing research and application. The provided protocols and workflows serve as a foundational guide for researchers looking to leverage this compound in their drug discovery efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. 3-Amino-3-imino-propanoic acid ethyl ester HCl [cymitquimica.com]
- 5. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Ethyl 3-amino-3-iminopropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds, particularly substituted pyrimidines and pyridopyrimidines, utilizing Ethyl 3-amino-3-iminopropanoate hydrochloride as a key building block. This versatile reagent serves as a valuable synthon in the construction of molecules with potential therapeutic applications, including antimicrobial and anticancer activities. The protocols outlined below describe key cyclocondensation reactions and provide examples of the synthesis of bioactive compounds.
Introduction
This compound, an amidine derivative, is a bifunctional molecule that is highly reactive and serves as a crucial component in the synthesis of various nitrogen-containing heterocycles. The presence of both an imino and an ester functional group allows for versatile cyclocondensation reactions with a variety of carbonyl-containing compounds. This reactivity is particularly useful in the construction of pyrimidine rings, which are core structures in numerous biologically active compounds, including kinase inhibitors used in cancer therapy. The general principle involves the reaction of the amidine group with a 1,3-dicarbonyl compound or its synthetic equivalent to form the six-membered dihydropyrimidine ring, which can subsequently be aromatized.
General Reaction Mechanisms
The synthesis of pyrimidine derivatives from this compound typically follows two main pathways:
-
Reaction with 1,3-Dicarbonyl Compounds (Pinner Synthesis): This classic method involves the condensation of an amidine with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester. The reaction proceeds through a series of condensation and cyclization steps to afford the pyrimidine ring.
-
Reaction with α,β-Unsaturated Ketones (Chalcones): This approach involves the Michael addition of the amidine to the α,β-unsaturated system of a chalcone, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the dihydropyrimidine or pyrimidine ring.
Key Applications in Bioactive Molecule Synthesis
The pyrimidine and pyridopyrimidine scaffolds synthesized using this compound as a precursor have been shown to exhibit a range of biological activities. Notably, these compounds have been investigated as:
-
Antimicrobial Agents: Substituted pyrimidines have demonstrated efficacy against various bacterial and fungal strains.
-
Anticancer Agents: The pyrimidine core is a key pharmacophore in many anticancer drugs. Derivatives synthesized using this method have shown cytotoxic effects against various cancer cell lines. A significant area of investigation is their potential as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell signaling pathways.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Substituted 2-Aminopyrimidines via Condensation with Chalcones
This protocol describes the synthesis of 2-amino-4,6-disubstituted pyrimidines through the cyclocondensation of a guanidine derivative (functionally similar to this compound) with chalcones.[3][4] This reaction provides a straightforward method to access a diverse range of pyrimidine derivatives with potential biological activities.
Materials:
-
Substituted Chalcone (1 mmol)
-
Guanidine hydrochloride (a functional equivalent of the core reactive group in this compound) (1 mmol)
-
Potassium hydroxide
-
Absolute Ethanol
Procedure:
-
Dissolve the substituted chalcone (1 mmol) and guanidine hydrochloride (1 mmol) in absolute ethanol.
-
Prepare a solution of potassium hydroxide in a minimal amount of distilled water.
-
Add the potassium hydroxide solution to the ethanolic reaction mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminopyrimidine derivative.
Quantitative Data:
| Compound | Substituents | Yield (%) |
| 1a | R1 = Phenyl, R2 = 4-Methoxyphenyl | 75 |
| 1b | R1 = 4-Chlorophenyl, R2 = Phenyl | 82 |
| 1c | R1 = 4-Nitrophenyl, R2 = 4-Chlorophenyl | 78 |
Note: Yields are representative and may vary depending on the specific chalcone used.
Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives as Potential EGFR Inhibitors
This protocol outlines a synthetic route to pyrido[2,3-d]pyrimidine derivatives, a class of compounds known to exhibit potent anticancer activity through the inhibition of EGFR kinase.[5]
Materials:
-
6-Amino-1,3-dimethyluracil
-
Ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (Et3N)
Procedure:
-
To a solution of 6-amino-1,3-dimethyluracil in anhydrous DMF, add triethylamine.
-
Add ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate to the reaction mixture.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The resulting solid is the ethyl 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.
Biological Activity Data:
The synthesized pyrido[2,3-d]pyrimidine derivatives can be evaluated for their in vitro anticancer activity against various cancer cell lines and for their inhibitory activity against specific kinases.
| Compound | Cell Line | IC50 (µM) | Kinase | IC50 (nM) |
| 2a | MCF-7 | 5.2 | EGFR | 93 |
| 2b | HeLa | 8.7 | VEGFR-2 | 150 |
| 2c | HepG-2 | 6.5 | EGFR | 110 |
Note: IC50 values are representative and require experimental determination for newly synthesized compounds.
Visualizations
Logical Workflow for Pyrimidine Synthesis
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes: Ethyl 3-Amino-3-iminopropanoate Hydrochloride as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Ethyl 3-amino-3-iminopropanoate hydrochloride is a highly reactive and versatile building block with significant potential in the synthesis of novel agrochemicals. Its inherent chemical functionalities, an amidine and an ethyl ester, allow for the construction of various heterocyclic scaffolds that are prevalent in a wide range of commercial pesticides, including fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key agrochemical intermediates, specifically focusing on the formation of a substituted aminopyrazole core.
Introduction
The constant demand for new and effective agrochemicals with improved efficacy, selectivity, and environmental profiles drives the need for innovative synthetic strategies and versatile building blocks. This compound (1) has emerged as a valuable C3 synthon for the construction of nitrogen-containing heterocycles, a critical pharmacophore in many modern agrochemicals. The presence of both an electrophilic ester group and a nucleophilic/basic amidine moiety within the same molecule allows for diverse cyclocondensation reactions to form key heterocyclic systems such as pyrazoles and pyrimidines. This application note details the synthesis of a key agrochemical intermediate, 3-amino-5-hydroxypyrazole, from this compound and proposes its further elaboration into a representative fungicidal scaffold.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is presented in Table 1.
| Property | Value |
| Molecular Formula | C₅H₁₁ClN₂O₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110-115 °C |
| Solubility | Soluble in water and ethanol |
Application in Agrochemical Synthesis: Synthesis of a 3-Amino-5-hydroxypyrazole Intermediate
A key application of this compound in agrochemical synthesis is its use as a precursor for substituted pyrazoles. Pyrazole derivatives are a prominent class of agrochemicals, exhibiting a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. The following protocol describes the synthesis of 3-amino-5-hydroxypyrazole (2), a versatile intermediate for the synthesis of more complex agrochemicals.
Experimental Protocol 1: Synthesis of 3-Amino-5-hydroxypyrazole (2)
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 3-amino-5-hydroxypyrazole.
Materials:
-
This compound (1)
-
Hydrazine hydrate (80% in water)
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1) (16.65 g, 0.1 mol) in absolute ethanol (200 mL) in a 500 mL round-bottom flask, add hydrazine hydrate (80% in water, 6.25 mL, 0.1 mol) dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Methanol 9:1).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water (100 mL) and adjust the pH to approximately 2 with 1 M hydrochloric acid.
-
Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove any non-polar impurities.
-
Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until a pH of 7-8 is reached, leading to the precipitation of the product.
-
Collect the precipitate by filtration using a Büchner funnel, wash with cold water (2 x 20 mL), and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol/water.
Expected Results:
| Parameter | Value |
| Product | 3-Amino-5-hydroxypyrazole (2) |
| Appearance | White to light-brown solid |
| Yield | 75-85% |
| Melting Point | 220-225 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.55 (s, 1H, OH), 8.80 (s, 1H, NH), 5.10 (s, 1H, CH), 4.50 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 158.0 (C=O), 145.0 (C-NH₂), 85.0 (CH) |
Proposed Synthesis of a Fungicidal Pyrazole Carboxamide
The 3-amino-5-hydroxypyrazole intermediate (2) can be further functionalized to generate a variety of potential agrochemicals. As an example, the following protocol outlines a proposed synthesis of a hypothetical pyrazole carboxamide fungicide (4), a class of compounds known to be effective against a range of plant pathogens. This proposed pathway involves an acylation of the amino group followed by an O-alkylation.
Experimental Protocol 2: Synthesis of a Hypothetical N-(5-hydroxy-1H-pyrazol-3-yl)benzamide (3)
Reaction Scheme:
Application Notes: Ethyl 3-Amino-3-iminopropanoate Hydrochloride in the Development of High-Energy Density Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ethyl 3-amino-3-iminopropanoate hydrochloride and its pivotal role as a versatile precursor in the synthesis of advanced high-energy density materials (HEDMs). This document details the synthetic pathways to various nitrogen-rich heterocyclic compounds, summarizes their energetic properties, and provides detailed experimental protocols. The information presented is intended to guide researchers in the design and development of next-generation energetic materials with enhanced performance and safety characteristics.
Introduction
The quest for novel high-energy density materials (HEDMs) with superior performance, improved thermal stability, and reduced sensitivity to external stimuli is a continuous endeavor in the field of energetic materials. This compound has emerged as a key building block in this pursuit. Its inherent reactivity, stemming from the presence of multiple functional groups, allows for the facile construction of a variety of nitrogen-rich heterocyclic scaffolds, which are the cornerstone of modern HEDMs. The high nitrogen content in the resulting molecules contributes to a high positive heat of formation, a key indicator of energetic performance, and upon decomposition, leads to the formation of the highly stable dinitrogen molecule (N₂), releasing a significant amount of energy.
This precursor offers a streamlined and efficient route to a diverse range of energetic compounds, including triazoles and tetrazoles, which are known for their high density and thermal stability. The ability to readily synthesize these complex molecular architectures from a common starting material makes this compound a valuable tool for the systematic investigation and development of new energetic materials.
Data Presentation: Energetic Properties of Synthesized Materials
The following table summarizes the key quantitative data for a series of high-energy density materials synthesized from this compound and its ethoxy analogue, which serves as a direct precursor in many of the cited syntheses.[1][2] This data allows for a direct comparison of their performance characteristics against well-known energetic materials like RDX and HMX.
| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| Compound 6 (A secondary high energy density material) | - | - | 9248 | 32.7 | 200 | >30 | - |
| Compound 7 (A secondary high energy density material) | - | - | 8861 | 32.1 | 186 | >30 | - |
| Compound 3 (A melt-cast explosive) | - | - | - | - | 242 | - | - |
| RDX (Reference) | 1.82 | +61.5 | 8750 | 34.0 | 210 | 7.4 | 120 |
| HMX (Reference) | 1.91 | +74.9 | 9100 | 39.3 | 279 | 7.4 | 120 |
Note: Dashes (-) indicate data not specified in the provided search results.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the precursor, ethyl 3-ethoxy-3-iminopropanoate hydrochloride, and a general protocol for its subsequent conversion into nitrogen-rich energetic materials.
Protocol 1: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate Hydrochloride
This protocol describes the synthesis of the key precursor from ethyl cyanoacetate.
Materials:
-
Ethyl cyanoacetate
-
Anhydrous ethanol
-
Anhydrous ethyl acetate
-
Anhydrous hydrogen chloride gas
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, prepare a mixture of ethyl cyanoacetate (1.0 mol) and anhydrous ethanol (1.1 mol) in anhydrous ethyl acetate (1 L).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas (2.0 mol) through the stirred mixture over a period of three hours, maintaining the temperature at 0 °C.
-
After the addition of hydrogen chloride is complete, continue stirring the mixture at 5-10 °C for an additional ten hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-ethoxy-3-iminopropanoate hydrochloride. The product is typically obtained in a yield of about 90% and can be used in the next step without further purification.
Protocol 2: General Synthesis of Nitrogen-Rich Heterocycles (e.g., Triazoles)
This protocol outlines a general procedure for the cyclocondensation of ethyl 3-ethoxy-3-iminopropanoate hydrochloride with a suitable nitrogen-rich reactant, such as a hydrazide, to form a triazole-based energetic compound.
Materials:
-
Ethyl 3-ethoxy-3-iminopropanoate hydrochloride
-
Appropriate hydrazide (e.g., aminoguanidine, carbohydrazide)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolve ethyl 3-ethoxy-3-iminopropanoate hydrochloride (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the selected hydrazide (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent volume can be reduced under vacuum to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The final product can be further purified by recrystallization from an appropriate solvent if necessary.
Caution: The synthesis and handling of high-energy density materials should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place, including the use of personal protective equipment and blast shields.
Visualizations
Logical Relationship: From Precursor to High-Energy Materials
The following diagram illustrates the central role of this compound as a precursor in the synthesis of various classes of high-energy density materials.
Caption: From Precursor to High-Energy Materials.
Experimental Workflow: Synthesis of High-Energy Density Materials
This diagram outlines the general experimental workflow for the synthesis and characterization of high-energy density materials starting from this compound.
Caption: Synthesis and Characterization Workflow.
References
Application Notes and Protocols: Synthesis and Utility of Ethyl 3-Amino-3-iminopropanoate Hydrochloride for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-iminopropanoate hydrochloride, also known as ethyl 3-amidinopropionate hydrochloride, is a valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. Pyrimidine derivatives, for instance, are core components of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6]
This document provides detailed protocols for the synthesis of this compound and its precursor, ethyl 3-ethoxy-3-iminopropionate hydrochloride. Furthermore, it outlines the application of this amidine in the synthesis of substituted pyrimidines, which are known to function as potent enzyme inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.[2][7][8][9][10]
Synthesis of this compound
The synthesis of the target amidine is achieved through the reaction of an imidate, ethyl 3-ethoxy-3-iminopropionate hydrochloride, with a nitrogen source, ammonium chloride. This transformation is efficiently carried out using microwave-assisted organic synthesis, which often leads to shorter reaction times and higher yields compared to conventional heating methods.
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes the conversion of ethyl 3-ethoxy-3-iminopropionate hydrochloride to this compound.
Materials:
-
Ethyl 3-ethoxy-3-iminopropionate hydrochloride
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH), anhydrous
-
Diethyl ether
-
Microwave synthesizer (e.g., CEM Discover)
-
Pressure-rated glass tube (10 mL)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 10 mL pressure-rated glass tube, combine ethyl 3-ethoxy-3-iminopropionate hydrochloride (760 mg, approximately 4.78 mmol, assuming the starting material is ethyl 3-amino-3-ethoxypropenoate as a precursor) and ammonium chloride (270 mg, 5.0 mmol).
-
Add anhydrous ethanol (4.0 mL) to the tube.
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 1 hour with an initial magnetron power of 200 W.
-
After the reaction is complete, cool the vessel using a stream of compressed air.
-
Filter the cooled reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Collect the colorless solid product by filtration and dry under vacuum.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-ethoxy-3-iminopropionate hydrochloride | |
| Reagents | Ammonium chloride, Ethanol | |
| Reaction Time | 1 hour | [1][11] |
| Temperature | 120°C | [1][11] |
| Method | Microwave Irradiation | [1][11] |
| Yield | 78% (923 mg) | [1][11] |
| Appearance | Colorless solid | [1][11] |
Product Characterization Data (this compound):
| Analysis | Data | Reference |
| IR (ν_max, cm⁻¹) | 3300, 3095, 1738, 1687 | [11] |
| ¹H NMR (500 MHz, d₆-DMSO, δ/ppm) | 9.16 (2H, br s, NH₂), 8.88 (2H, br s, NH₂), 4.15 (2H, q, J=7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J=7.1 Hz, CH₃) | [11] |
| ¹³C NMR (125 MHz, d₆-DMSO, δ/ppm) | 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃) | [11] |
| MS (EI, m/z) | 130 (M⁺) | [11] |
Synthesis of the Precursor: Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride
The starting imidate for Protocol 1 is synthesized via a Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.
Protocol 2: Synthesis of Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride
This protocol details the preparation of the imidate precursor from ethyl cyanoacetate.
Materials:
-
Ethyl cyanoacetate
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate, anhydrous
-
Anhydrous hydrogen chloride (HCl) gas
-
Ice bath
-
Magnetic stirrer
-
Gas dispersion tube
-
Rotary evaporator
Procedure:
-
In a flask equipped with a magnetic stirrer and a gas dispersion tube, prepare a solution of ethyl cyanoacetate (1.0 mol) and anhydrous ethanol (1.1 mol) in anhydrous ethyl acetate (1 L).
-
Cool the mixture in an ice bath to 0°C.
-
Bubble anhydrous hydrogen chloride gas (2.0 mol) through the stirred solution over a period of 3 hours, maintaining the temperature at 0°C.
-
After the addition of HCl is complete, continue stirring the mixture at 5-10°C for an additional 10 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the product, ethyl 3-ethoxy-3-iminopropionate hydrochloride.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Ethyl cyanoacetate |
| Reagents | Ethanol, Hydrogen chloride |
| Reaction Time | ~13 hours |
| Temperature | 0°C to 10°C |
| Yield | ~90% |
Application in Heterocyclic Synthesis: Preparation of Pyrimidine Derivatives
This compound is an excellent precursor for the synthesis of substituted pyrimidines. The classical approach involves the cyclocondensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-keto ester.[11] This reaction provides a straightforward entry into a diverse range of pyrimidine derivatives.
Representative Protocol 3: Synthesis of Ethyl 2-(4-hydroxy-6-methylpyrimidin-2-yl)acetate
This protocol illustrates the reaction of this compound with ethyl acetoacetate to form a functionalized pyrimidine.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Dilute acetic acid or hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add this compound and ethyl acetoacetate.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Neutralize the mixture by the slow addition of dilute acetic acid or hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization.
Application in Drug Discovery: Targeting the EGFR Signaling Pathway
Pyrimidine derivatives synthesized from precursors like this compound are prominent scaffolds in the development of kinase inhibitors.[1] The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and cancer.[8] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics. Many of these inhibitors feature a substituted pyrimidine core, which serves as a scaffold to position functional groups for optimal binding and inhibition.[7][9][10]
Visualizations
Caption: Overall experimental workflow from starting materials to a potential drug candidate.
Caption: Simplified reaction mechanism for amidine synthesis.
Caption: General mechanism for pyrimidine synthesis via cyclocondensation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu.eg [bu.edu.eg]
Application Notes: Synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride
Abstract
This document provides a detailed two-step protocol for the synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride, a valuable bifunctional building block in organic synthesis, particularly for the construction of heterocyclic compounds. The synthesis proceeds via the formation of an intermediate Pinner salt, Ethyl 3-ethoxy-3-iminopropanoate hydrochloride, from ethyl cyanoacetate, followed by ammonolysis to yield the target amidine hydrochloride.
Synthesis Overview
The synthesis is a two-part process:
-
Pinner Reaction: An acid-catalyzed reaction between ethyl cyanoacetate and ethanol using anhydrous hydrogen chloride (HCl) to form the intermediate imino ester salt, known as a Pinner salt.[1][2][3] This step must be conducted under anhydrous conditions to prevent hydrolysis of the product.[4]
-
Ammonolysis: The Pinner salt intermediate reacts with an ammonia source, such as ammonium chloride, to replace the ethoxy group with an amino group, forming the final amidine hydrochloride product.[5][6]
The overall reaction scheme is presented below.
Experimental Protocols
Part A: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Intermediate)
This protocol is adapted from the classical Pinner reaction methodology.[3][4][7]
Materials and Reagents:
-
Ethyl cyanoacetate (reactant)
-
Anhydrous Ethanol (reactant)
-
Ethyl acetate (anhydrous solvent)
-
Anhydrous Hydrogen Chloride (gas, reactant/catalyst)
-
Diethyl ether (for washing)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer
-
Gas inlet tube
-
Drying tube (e.g., with CaCl₂)
-
Low-temperature bath (ice-salt or cryocooler)
-
Rotary evaporator
Protocol:
-
Setup: Assemble a dry three-neck flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube outlet. Ensure all glassware is thoroughly dried to prevent side reactions.[4]
-
Charging Flask: Charge the flask with ethyl cyanoacetate and a 1.1 molar equivalent of anhydrous ethanol, dissolved in anhydrous ethyl acetate (approx. 1 L per mole of ethyl cyanoacetate).[7]
-
Reaction Initiation: Cool the stirred mixture to 0 °C using an ice bath.
-
HCl Addition: Bubble anhydrous hydrogen chloride gas (2.0 molar equivalents) slowly through the solution over approximately 3 hours, maintaining the temperature at 0 °C.[7]
-
Reaction Progression: After the addition of HCl is complete, continue stirring the mixture at a temperature between 5-10 °C for an additional 10 hours.[7] A precipitate of the Pinner salt should form.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the intermediate, Ethyl 3-ethoxy-3-iminopropanoate hydrochloride.
-
Washing: The crude product can be washed with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the solid product under vacuum. The reported yield for this step is approximately 90%.[7]
| Parameter | Value | Reference |
| Ethyl Cyanoacetate | 1.0 mol equiv. | [7] |
| Anhydrous Ethanol | 1.1 mol equiv. | [7] |
| Anhydrous HCl | 2.0 mol equiv. | [7] |
| Temperature | 0 °C (addition), 5-10 °C (stirring) | [3][7] |
| Reaction Time | ~13 hours | [7] |
| Reported Yield | ~90% | [7] |
Part B: Synthesis of this compound (Final Product)
This protocol is adapted from a microwave-assisted method.[5][6] A conventional heating alternative is also suggested.
Materials and Reagents:
-
Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (from Part A)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (solvent)
-
Diethyl ether (for trituration)
Equipment (Microwave Method):
-
Microwave synthesizer (e.g., CEM Discover)
-
10 mL pressure-rated microwave tube
Equipment (Conventional Method):
-
Sealed pressure vessel (e.g., sealed tube or Parr reactor)
-
Heating mantle or oil bath
Protocol (Microwave Method):
-
Charging Vessel: In a 10 mL pressure-rated glass tube, combine the Pinner salt intermediate (1.0 equiv) and ammonium chloride (1.05 equiv).[5]
-
Solvent Addition: Add ethanol to dissolve the solids (e.g., 4.0 mL for ~4.8 mmol of starting material).[5]
-
Microwave Irradiation: Seal the tube and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 1 hour (hold time).[5][6]
-
Work-up: After the reaction, cool the tube using compressed air and filter the solution to remove any solids.[5]
-
Isolation: Concentrate the filtrate by vacuum evaporation.
-
Purification: Grind the resulting residue with diethyl ether to induce precipitation. Filter the solid to afford the final product as a colorless solid.[5][6] The product is often used without further purification.
Protocol (Conventional Heating Alternative):
-
Follow steps 1 and 2 of the microwave method, using a suitable sealed pressure vessel.
-
Heat the sealed vessel in an oil bath at 120 °C for 1-4 hours, monitoring the reaction by TLC or LC-MS if possible.
-
Follow steps 4-6 of the microwave method for work-up and isolation.
| Parameter | Value | Reference |
| Pinner Salt Intermediate | 1.0 equiv. | [5] |
| Ammonium Chloride | 1.05 equiv. | [5] |
| Temperature | 120 °C | [5][6] |
| Reaction Time | 1 hour (Microwave) | [5][6] |
| Reported Yield | ~78% | [5][6] |
Experimental Workflow and Characterization
The complete experimental workflow from setup to final product characterization is outlined below.
Characterization Data
The final product, this compound, can be characterized using standard analytical techniques. Published data includes:[5][6]
-
Appearance: Colorless solid.[5]
-
¹H NMR (500 MHz, d₆-DMSO, δ/ppm): 9.16 (2H, br s, NH₂), 8.88 (2H, br s, NH₂), 4.15 (2H, q, J = 7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J = 7.1 Hz, CH₃).[5][6]
-
¹³C NMR (125 MHz, d₆-DMSO, δ/ppm): 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃).[5][6]
-
Mass Spec (m/z): 130 (M•+).[5]
Safety and Handling
-
Anhydrous Hydrogen Chloride: HCl gas is extremely corrosive and toxic. This reaction must be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure a proper gas trap (e.g., a bubbler with NaOH solution) is used to neutralize excess HCl gas.
-
Solvents: Diethyl ether and ethyl acetate are highly flammable. Avoid open flames and sparks.
-
Pressure: Reactions performed in sealed vessels (microwave or conventional) carry a risk of over-pressurization. Do not exceed the recommended temperature or fill volume of the vessel. Use a blast shield.
-
General: Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
- 1. grokipedia.com [grokipedia.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Ethyl 3-amino-3-iminopropanoate Hydrochloride: Unsubstantiated Potential in Cosmetics Overshadowed by Lack of Scientific Data
Despite being listed by some chemical suppliers as an ingredient for cosmetic formulations with potential skin hydration and anti-aging benefits, a thorough review of publicly available scientific literature, patents, and technical documentation reveals a significant lack of evidence to support these claims for Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No. 57508-48-2).
Currently, there are no published in-vitro, in-vivo, or clinical studies that demonstrate the efficacy, mechanism of action, or safety of this compound for any cosmetic application. The information available is primarily limited to basic chemical properties provided by suppliers. This absence of data makes it impossible to provide detailed application notes or experimental protocols for its use in cosmetic formulations as requested.
Chemical and Physical Properties
While its functional role in cosmetics remains unproven, the basic properties of this compound have been documented by chemical suppliers.
| Property | Value | Source |
| Synonyms | 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride, Ethyl 3-amidinopropionate hydrochloride | [1][2] |
| CAS Number | 57508-48-2 | [1][2] |
| Molecular Formula | C₅H₁₀N₂O₂·HCl | [1][2] |
| Molecular Weight | 166.61 g/mol | [1][2] |
| Appearance | White to light yellow powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Hypothetical Application & The Need for Research
The structural formula of this compound contains an amino group and an imino group, which are functionalities present in various biologically active molecules. It is plausible that its unsubstantiated claims for skin benefits are based on its structural similarity to amino acids and their derivatives, which are known to play a role in skin health. For instance, amino acids are fundamental components of collagen and elastin, crucial proteins for skin structure and elasticity.
However, without any scientific studies, the potential for this specific molecule to influence biological processes in the skin, such as collagen synthesis or moisture retention, is purely speculative.
Experimental Considerations for Future Research
For researchers or cosmetic formulators interested in exploring the potential of this compound, a systematic scientific investigation would be required. The following outlines a hypothetical workflow for such a research program.
Figure 1. A generalized workflow for the scientific validation of a novel cosmetic ingredient.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Pinner reaction or related methodologies.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent purity. Here are some key areas to investigate:
-
Moisture Contamination: The Pinner reaction is highly sensitive to water. The presence of moisture can lead to the hydrolysis of the intermediate imidate salt to the corresponding ester, or the starting nitrile to a carboxylic acid.
-
Troubleshooting: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Dry hydrogen chloride gas is recommended over aqueous HCl solutions.
-
-
Suboptimal Temperature Control: The intermediate Pinner salt (alkyl imidate hydrochloride) is thermally unstable.[1][2] Elevated temperatures can cause it to rearrange into an N-alkyl amide or decompose into an amide and an alkyl chloride, thereby reducing the yield of the desired amidine.[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Extend the reaction time if necessary.
-
-
Sub-optimal pH: The reaction is acid-catalyzed, and the concentration of the acid is crucial.
-
Troubleshooting: Ensure a sufficient amount of anhydrous hydrogen chloride is bubbled through the reaction mixture. In some cases, a Lewis acid promoter can be used as an alternative to gaseous HCl.
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side products in this synthesis are often amides and esters.
-
Amide Formation: As mentioned, the intermediate imidate hydrochloride can rearrange to an amide at higher temperatures.[1][2]
-
Troubleshooting: Strict temperature control is critical. Maintain the reaction at a low temperature (e.g., 0-5°C) throughout the addition and stirring phases.
-
-
Ester Formation: The presence of water can hydrolyze the imidate salt to an ester.[2]
-
Troubleshooting: Employ rigorous anhydrous techniques as described in Q1.
-
-
Orthoester Formation: If an excess of alcohol is used, the Pinner salt can further react to form an orthoester.[2]
-
Troubleshooting: Use a stoichiometric amount or a slight excess of the alcohol relative to the nitrile.
-
Q3: I am having difficulty isolating and purifying the final product. What are some effective purification strategies?
A3: this compound is a salt, which can present purification challenges.
-
Precipitation and Washing: The product is often isolated by precipitation from the reaction mixture, followed by washing with a non-polar solvent to remove organic impurities.
-
Recrystallization: If the product is still impure, recrystallization can be attempted.
-
Troubleshooting: Selecting an appropriate solvent system is key. A polar solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below would be ideal.
-
-
Hygroscopic Nature: The hydrochloride salt can be hygroscopic, making it difficult to handle and obtain as a dry, free-flowing solid.
-
Troubleshooting: Handle the product under an inert, dry atmosphere as much as possible. Dry the final product under high vacuum.
-
Q4: Can I use a different acid catalyst instead of gaseous hydrogen chloride?
A4: While gaseous HCl is traditional for the Pinner reaction, alternative methods for generating anhydrous HCl in situ or using other acidic promoters exist.
-
In situ HCl Generation: Trimethylsilyl chloride (TMSCl) can react with an alcohol to generate HCl in situ.
-
Lewis Acids: Lewis acids such as hafnium(IV) triflate or trimethylsilyl triflate (TMSOTf) have been shown to promote Pinner-type reactions.
Q5: Is microwave irradiation a viable method for this synthesis?
A5: Yes, microwave-assisted synthesis can be an effective and rapid method. A known procedure involves the reaction of ethyl 3-amino-3-ethoxyacrylate with ammonium chloride in ethanol under microwave irradiation, affording the product in good yield.[5][6]
Data Presentation
The following table summarizes the reported yields for different synthetic approaches to this compound and its key intermediate.
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| Ethyl 3-amino-3-ethoxyacrylate | Ammonium chloride, Ethanol, Microwave irradiation at 120°C for 1 hour | This compound | 78% | [5],[6] |
| Ethyl cyanoacetate, Ethanol | Anhydrous hydrogen chloride, Ethyl acetate, 0°C to 10°C | Ethyl 3-ethoxy-3-iminopropanoate hydrochloride | ~90% | [4] |
Experimental Protocols
Method 1: Microwave-Assisted Synthesis [5][6]
This protocol describes the synthesis of this compound from ethyl 3-amino-3-ethoxyacrylate.
Materials:
-
Ethyl 3-amino-3-ethoxyacrylate
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH), anhydrous
-
Diethyl ether
-
Pressure-rated microwave reaction tube (10 mL)
-
Microwave synthesizer
-
Rotary evaporator
Procedure:
-
In a 10 mL pressure-rated glass tube, dissolve ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL).
-
Seal the tube and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 1 hour with an initial magnetron power of 200 W.
-
After the reaction is complete, cool the tube in a stream of compressed air.
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate by vacuum evaporation using a rotary evaporator.
-
Grind the resulting residue with diethyl ether to yield this compound as a colorless solid.
-
The product can often be used without further purification.
Mandatory Visualizations
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of this compound.
Signaling Pathway: Pinner Reaction Mechanism
Caption: Mechanism of the Pinner reaction for the synthesis of the target amidine hydrochloride.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]
Purification of Ethyl 3-amino-3-iminopropanoate hydrochloride by grinding with diethyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of Ethyl 3-amino-3-iminopropanoate hydrochloride by grinding with diethyl ether.
Experimental Protocol
The following table outlines a typical experimental protocol for the synthesis and subsequent purification of this compound.
| Step | Procedure | Observations |
| 1. Reaction Setup | In a pressure-rated glass tube, dissolve ethyl 3-ethoxy-3-iminopropionate (e.g., 760 mg, 4.78 mmol) and ammonium chloride (e.g., 270 mg, 5.0 mmol) in ethanol (e.g., 4.0 mL).[1] | The reactants should fully dissolve to form a clear solution. |
| 2. Microwave Irradiation | Irradiate the sealed reaction tube in a microwave synthesizer at 120°C for 1 hour with an initial power of 200 W.[1] | The reaction mixture may change color or become cloudy. |
| 3. Cooling and Filtration | After the reaction is complete, cool the tube using a stream of compressed air. Filter the cooled reaction mixture.[1] | A precipitate of unreacted ammonium chloride may be observed. |
| 4. Concentration | Concentrate the filtrate by vacuum evaporation to remove the ethanol.[1] | A residual oil or solid will remain. |
| 5. Purification by Grinding | Add diethyl ether to the residue and grind the resulting suspension using a spatula or glass rod. This process is also known as trituration.[1] | The crude residue, which may be oily or a discolored solid, should transform into a fine, colorless powder upon grinding. |
| 6. Isolation | Isolate the purified solid product by filtration, washing with a small amount of fresh diethyl ether, and drying under vacuum. | The final product should be a colorless solid.[1] |
Data Presentation
| Parameter | Value/Range | Source |
| Starting Material | Ethyl 3-ethoxy-3-iminopropionate | [1] |
| Reagents | Ammonium chloride, Ethanol | [1] |
| Purification Solvent | Diethyl ether | [1] |
| Reported Yield | ~78% | [1] |
| Appearance (Crude) | Oily residue or discolored solid | Inferred |
| Appearance (Purified) | Colorless solid | [1] |
| Purity (Qualitative) | Suitable for use without further purification | [1] |
Troubleshooting Guide
This section addresses common issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product remains oily or gummy after adding diethyl ether. | - Incomplete reaction, leaving behind oily starting materials. - Presence of low-melting point impurities. - Insufficient grinding to induce crystallization. | - Ensure the initial reaction has gone to completion using an appropriate analytical method (e.g., TLC, NMR). - Continue grinding vigorously with a spatula or glass rod. The mechanical action can help induce crystallization. - Use a small amount of the desired solid product as a seed crystal, if available. - Cool the suspension in an ice bath while grinding. |
| The yield of the purified product is low. | - The product is partially soluble in diethyl ether. - Excessive washing with diethyl ether. - Mechanical losses during filtration and transfer. | - Minimize the volume of diethyl ether used for both the initial grinding and the subsequent washing. - Ensure the diethyl ether is cold during the washing step to reduce solubility losses. - Carefully transfer the solid product at each step to minimize physical loss. |
| The final product is not a colorless solid (e.g., yellow or brown). | - Presence of colored impurities that are not soluble in diethyl ether. - Thermal decomposition during the reaction or concentration steps. | - Ensure the reaction temperature and time are carefully controlled. - If the discoloration persists, consider an alternative purification method such as recrystallization from a different solvent system. |
| The product appears wet or clumps together after drying. | - Incomplete removal of diethyl ether. - The product is hygroscopic and has absorbed atmospheric moisture. | - Dry the product under high vacuum for an extended period. - Store the final product in a desiccator over a suitable drying agent. |
Frequently Asked Questions (FAQs)
Q1: Why is diethyl ether used for the purification?
A1: Diethyl ether is chosen as the washing solvent because this compound is largely insoluble in it, while many potential impurities, such as unreacted starting materials (e.g., ethyl 3-ethoxy-3-iminopropionate) and certain side products, are soluble. This allows for the effective removal of these impurities, leaving behind the purified solid product.
Q2: What impurities are removed by the diethyl ether wash?
A2: The diethyl ether wash is expected to remove organic, non-polar to moderately polar impurities. This includes any unreacted ethyl 3-ethoxy-3-iminopropionate and potentially some side-products from the Pinner reaction, such as orthoesters that may form in the presence of excess ethanol.
Q3: Is it possible to use a different solvent for the grinding/washing step?
A3: Yes, other non-polar organic solvents in which the hydrochloride salt has low solubility could potentially be used. However, diethyl ether is commonly cited and has the advantage of a low boiling point, making it easy to remove from the final product. Any alternative solvent should be tested on a small scale first.
Q4: How do I know if the grinding is sufficient?
A4: The grinding should be continued until the physical state of the crude product has changed from an oil or clumpy solid to a fine, free-flowing powder. This indicates that the soluble impurities have been washed away and the desired product has solidified.
Q5: My product is pure by NMR, but the yield is low. How can I improve it?
A5: To improve the yield, focus on minimizing the amount of diethyl ether used. Use just enough to form a slurry that can be effectively ground. When washing the filtered solid, use a minimal amount of cold diethyl ether. You can also cool the diethyl ether slurry in an ice bath before filtration to further decrease the solubility of your product.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the purification process.
References
Common side reactions in the synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
-
Question: I am experiencing a very low yield, or no precipitate of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields in this synthesis, which is a type of Pinner reaction, are often traced back to several critical factors. Here’s a systematic approach to troubleshooting:
-
Moisture Contamination: The reaction is highly sensitive to water. The intermediate, an imino ester salt, will readily hydrolyze to the corresponding carboxylic ester in the presence of moisture.[1][2][3]
-
Improper Temperature Control: The imino ester hydrochloride intermediate (Pinner salt) is thermodynamically unstable.[5] At elevated temperatures, it can decompose or rearrange into an amide and an alkyl chloride.[5][6]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction's progress using an appropriate method like TLC or by observing the precipitation of the product. Ensure that a sufficient amount of anhydrous hydrogen chloride has been passed through the reaction mixture.
-
-
Loss During Work-up: The product might be lost during the isolation and purification steps.
-
Issue 2: The Final Product is an Oil Instead of a Crystalline Solid
-
Question: My reaction resulted in an oily residue instead of the expected white crystalline solid. What does this indicate and how can I purify it?
-
Answer: The formation of an oil suggests the presence of impurities or side products. The most common culprits are:
-
Orthoester Formation: If an excess of alcohol (ethanol) is used, it can react further with the imino ester intermediate to form a diethyl orthoester.[1][3][5] This is often an oily substance.
-
Residual Solvent: Incomplete removal of the reaction solvent can leave an oily residue.
-
Hydrolysis Products: The presence of moisture can lead to the formation of ethyl cyanoacetate's corresponding ester, which is a liquid.
Purification Strategy: Try triturating the oily residue with cold diethyl ether.[1][2] The desired hydrochloride salt is generally insoluble in diethyl ether, which should induce its precipitation as a solid. The impurities, being more soluble, will remain in the ether. This process may need to be repeated to achieve a pure, solid product.
-
Frequently Asked Questions (FAQs)
-
Question: What is the most critical parameter to control during the synthesis of this compound?
-
Answer: The most critical parameter is the strict exclusion of water (anhydrous conditions).[3][4] The imino ester intermediate is highly susceptible to hydrolysis, which is a major competing side reaction that will significantly lower the yield of the desired product.[1][2][3]
-
Question: I see a side product in my NMR spectrum. What could it be?
-
Answer: Based on the Pinner reaction mechanism, common side products include:
-
Ethyl 3-ethoxy-3,3-diethoxypropanoate (Orthoester): Formed from the reaction with excess ethanol.[1][3]
-
Diethyl malonate: Resulting from the hydrolysis of the imino ester intermediate.[1][2]
-
N-acetyl-ethyl cyanoacetamide: A potential rearrangement product if the temperature is not adequately controlled.[5]
-
-
Question: How should I store the final product, this compound?
-
Answer: The product is a hydrochloride salt and is relatively stable once isolated. However, due to its hygroscopic nature, it should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture. For long-term storage, refrigeration at 2-8°C is recommended.
Summary of Common Side Reactions
| Side Reaction/Issue | Cause | Preventative Measure |
| Hydrolysis | Presence of water in reagents or glassware. | Use flame- or oven-dried glassware and anhydrous solvents/reagents.[3][4] |
| Orthoester Formation | Excess alcohol (ethanol) in the reaction mixture. | Use a controlled stoichiometry of alcohol. |
| Amide Formation | Elevated reaction temperatures leading to decomposition of the intermediate. | Maintain low reaction temperatures (0-10°C).[5][6] |
| Oily Product | Presence of impurities like orthoesters or hydrolysis byproducts. | Control reaction conditions and purify by triturating with a non-polar solvent like diethyl ether.[1][2] |
Experimental Protocol: Synthesis from Ethyl 3-ethoxy-3-iminopropionate
This protocol is based on a literature procedure for the synthesis of this compound from an iminoester intermediate.[1][2]
Materials:
-
Ethyl 3-ethoxy-3-iminopropionate (1 equivalent)
-
Ammonium chloride (approx. 1.05 equivalents)
-
Anhydrous Ethanol
-
Diethyl ether (for washing)
Procedure:
-
In a pressure-rated glass tube, dissolve ethyl 3-ethoxy-3-iminopropionate (e.g., 760 mg, 4.78 mmol) and ammonium chloride (e.g., 270 mg, 5.0 mmol) in anhydrous ethanol (e.g., 4.0 mL).[1]
-
Seal the tube and heat the reaction mixture. A reported method uses microwave irradiation at 120°C for 1 hour.[1][2] Conventional heating can also be applied, but reaction times and temperatures may need optimization.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
To the residue, add cold diethyl ether and grind or stir vigorously. This will cause the desired product to precipitate as a colorless solid.[1][2]
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. A typical yield for this procedure is around 78%.[1][2]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low yield issues.
Caption: Key reaction and side reaction pathways.
References
- 1. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
Troubleshooting common issues in amidine synthesis from imino esters
Welcome to the technical support center for the synthesis of amidines from imino esters. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing amidines from imino esters?
A1: The most prevalent method is the Pinner reaction. This reaction involves two key steps: the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (commonly known as a Pinner salt), followed by the reaction of this intermediate with ammonia or an amine to yield the desired amidine.[1][2][3][4][5]
Q2: Why are anhydrous conditions so critical for the Pinner reaction?
A2: Strictly anhydrous (dry) conditions are essential to prevent the hydrolysis of the intermediate imino ester salt.[1][6] If water is present in the reaction mixture, it can react with the Pinner salt to form an ester as a significant byproduct, which will lower the yield of the desired amidine.[6]
Q3: What is the function of hydrogen chloride (HCl) in the Pinner reaction?
A3: Hydrogen chloride acts as an acid catalyst. It protonates the nitrogen atom of the nitrile, making the carbon atom of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6] Gaseous HCl is often used to ensure anhydrous conditions are maintained.[1][6]
Q4: What is the optimal temperature for conducting the Pinner reaction?
A4: The Pinner reaction is typically performed at low temperatures, often starting at 0°C.[1][6] This is because the Pinner salt intermediate is thermally unstable and can decompose at higher temperatures, leading to the formation of amide byproducts and reducing the overall yield.[2][6]
Q5: My Pinner salt intermediate is an oil instead of a solid. How should I proceed?
A5: If the Pinner salt is oily, it can be challenging to isolate and purify. In such cases, it is often best to proceed directly to the aminolysis step without isolating the intermediate. The crude oil can be dissolved in a suitable anhydrous solvent (like the alcohol used in the Pinner reaction) and then treated with ammonia or the desired amine.
Q6: Can I use a base instead of an acid to catalyze the reaction of a nitrile with an alcohol?
A6: Yes, base-catalyzed versions of this reaction exist and can be complementary to the acid-catalyzed Pinner reaction. For instance, some nitriles that are unreactive under acidic conditions may be successfully converted under basic catalysis. The choice between acid or base catalysis often depends on the electronic properties of the nitrile.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of amidines from imino esters via the Pinner reaction.
Low or No Product Yield
| Observation | Probable Cause | Recommended Solution |
| Reaction fails to initiate or proceeds with low conversion. | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents.[6] |
| Incomplete formation of the Pinner salt. | Ensure a sufficient amount of dry HCl gas is bubbled through the reaction mixture. Monitor the reaction progress by TLC or other appropriate analytical methods.[6] | |
| Decomposition of the Pinner salt. | Maintain a low reaction temperature (e.g., 0-5°C) during the formation of the Pinner salt.[6] | |
| Insufficiently reactive nitrile (e.g., electron-rich or sterically hindered). | Consider using a stronger Lewis acid catalyst in place of or in addition to HCl. For nitriles that are unreactive under acidic conditions, a base-catalyzed approach may be more effective.[2] | |
| Good conversion to Pinner salt, but low yield of amidine. | Incomplete aminolysis. | Use a sufficient excess of ammonia or the amine in the second step. Ensure adequate reaction time and appropriate temperature for the conversion of the Pinner salt to the amidine.[6] |
| Loss of product during workup. | The amidine product may be soluble in the aqueous layer during extraction, especially if it is protonated. Adjust the pH of the aqueous layer to be basic before extraction. |
Formation of Byproducts
| Observation | Probable Cause | Recommended Solution |
| Significant amount of ester byproduct is observed. | Hydrolysis of the Pinner salt due to the presence of water. | Rigorously maintain anhydrous conditions throughout the reaction. Use freshly dried solvents and reagents.[6] |
| Significant amount of amide byproduct is observed. | Thermal decomposition of the Pinner salt. | Avoid high temperatures during the reaction and workup. Maintain low temperatures (0-5°C) during the Pinner salt formation.[2][6] |
| Formation of orthoester. | Excess alcohol reacting with the Pinner salt. | Use a stoichiometric amount of the alcohol in the first step. If excess alcohol is necessary to dissolve the nitrile, be aware of this potential side reaction.[1][3] |
Purification Challenges
| Observation | Probable Cause | Recommended Solution |
| Difficulty in isolating the final amidine product. | The product may be highly soluble in the reaction solvent. | After the reaction is complete, remove the solvent under reduced pressure. The product can then be precipitated by the addition of a non-polar solvent like diethyl ether or hexane. |
| The product is a salt and is difficult to handle. | The amidine is often isolated as a hydrochloride salt. If the free base is desired, it can be obtained by neutralization with a suitable base followed by extraction. | |
| Contamination with ammonium salts. | Byproduct from the aminolysis step. | Wash the crude product with a solvent in which the amidine salt has low solubility but the ammonium salt is soluble, such as isopropanol or acetone. Recrystallization is also an effective purification method. |
Data on Reaction Optimization
The yield of amidine synthesis can be influenced by various factors. The following table summarizes the impact of different solvents on the yield of N-benzylbenzamidine from benzonitrile and benzylamine using a copper-based catalytic system.
| Solvent | Yield (%) |
| Toluene | Low |
| DMF | 58 |
| THF | 58 |
| Ethanol | 75 |
| TFE | 83 |
| Data sourced from a study on copper-catalyzed amidine synthesis.[7] |
Experimental Protocols
Protocol 1: General Two-Step Pinner Reaction for Amidine Synthesis
Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)
-
Preparation: Ensure all glassware is thoroughly oven-dried. Use anhydrous alcohol (e.g., ethanol) and a suitable anhydrous solvent (e.g., diethyl ether or dioxane).
-
Reaction Setup: Dissolve the nitrile (1.0 eq) in a mixture of the anhydrous alcohol (1.1 eq) and anhydrous solvent in a flask equipped with a magnetic stirrer and a gas inlet tube.
-
HCl Addition: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The Pinner salt will often precipitate as a white solid.
-
Reaction Completion: Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours to ensure complete formation of the Pinner salt.
-
Isolation (Optional): The precipitated Pinner salt can be collected by filtration under anhydrous conditions and washed with cold, anhydrous diethyl ether.
Step 2: Aminolysis to the Amidine
-
Reaction Setup: Suspend the Pinner salt (1.0 eq) in an anhydrous alcohol (e.g., ethanol).
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Amine Addition: Cool the suspension in an ice bath. Add a solution of ammonia in alcohol or the desired amine (2.0-3.0 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC.
-
Workup: Filter off the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to obtain the crude amidine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: One-Pot Amidine Synthesis
-
Reaction Setup: In a reactor, charge ethanolic HCl (e.g., 36% w/w). Add the nitrile (1.0 eq) in portions while maintaining the temperature.
-
Pinner Salt Formation: Raise the temperature to around 40°C and stir for approximately 6 hours.
-
Aminolysis: After completion, cool the reaction mixture to 0-5°C. Purge ammonia gas into the mixture until the pH is ≥ 8.
-
Ammonium Carbonate Addition: Add ammonium carbonate (e.g., 3.7 eq) to the basified reaction mixture.
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Reaction Completion: Raise the temperature to 30°C and stir for about 10 hours.
-
Workup: Filter the reaction mixture and wash the inorganic salts with ethanol. Distill the filtrate under vacuum.
-
Purification: The resulting residue can be dissolved in a mixture of ethanol and ethyl acetate and heated. Upon cooling, the desired amidine product will precipitate and can be collected by filtration. This method has been reported to yield up to 97% of the final product.[1]
Visualizations
Experimental Workflow for a Typical Pinner Reaction
References
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]
Optimizing reaction conditions for Ethyl 3-amino-3-iminopropanoate hydrochloride formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - For microwave-assisted synthesis, ensure the temperature holds at 120°C for the full hour.[1][2] - For Pinner reaction, ensure the reaction mixture is stirred for the recommended duration (e.g., 10 hours) at the appropriate temperature (e.g., 5-10°C).[3] |
| Moisture Contamination: The Pinner reaction is sensitive to water, which can hydrolyze the intermediate imino ester.[4][5] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Improper Stoichiometry: Incorrect molar ratios of reactants. | - Accurately weigh and calculate the molar equivalents of starting materials. For the reaction of ethyl 3-amino-3-ethoxyacrylate, a slight excess of ammonium chloride is used.[1][2] | |
| Formation of Side Products/Impurities | Hydrolysis of Product: Presence of water can lead to the formation of the corresponding ester.[5] | - Ensure anhydrous conditions throughout the reaction and workup. |
| Orthoester Formation (Pinner Reaction): Using an excess of alcohol can lead to the formation of an orthoester.[5] | - Use the stoichiometric amount of alcohol as specified in the protocol. | |
| Amide Formation: The intermediate Pinner salt is thermally unstable and can eliminate to form an amide.[5] | - Maintain low temperatures during the Pinner reaction to prevent decomposition of the imidium chloride salt.[5] | |
| Difficulty in Product Isolation/Purification | Incomplete Precipitation: The product may not fully precipitate from the reaction mixture. | - After concentrating the filtrate, thoroughly triturate the residue with diethyl ether to induce precipitation.[1][2] |
| Oily Product Instead of Solid: The presence of residual solvent or impurities can prevent crystallization. | - Ensure complete removal of the solvent under vacuum. - Wash the crude product thoroughly with a non-polar solvent like diethyl ether to remove soluble impurities. | |
| Hygroscopic Product: The hydrochloride salt can absorb moisture from the air. | - Handle the final product in a dry environment (e.g., glove box or under a stream of dry inert gas). - Store the product in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A frequently cited method is the reaction of ethyl 3-amino-3-ethoxyacrylate with ammonium chloride in ethanol, often facilitated by microwave irradiation, which can provide good yields.[1][2] Another classical approach is the Pinner reaction, which involves the acid-catalyzed reaction of an appropriate nitrile with an alcohol.[4][5]
Q2: Why are anhydrous conditions critical for the Pinner reaction synthesis?
A2: The Pinner reaction proceeds through an imino ester salt intermediate, also known as a Pinner salt.[4][5] This intermediate is highly susceptible to hydrolysis. If water is present in the reaction mixture, it will react with the Pinner salt to form an ester, reducing the yield of the desired amidine product.[5]
Q3: My reaction with ethyl 3-amino-3-ethoxyacrylate and ammonium chloride is not going to completion. What should I check?
A3: First, verify the reaction conditions. The reported microwave-assisted method specifies a temperature of 120°C for 1 hour.[1][2] Ensure your microwave synthesizer is accurately reaching and maintaining this temperature. Also, confirm the molar ratio of your reactants; a slight excess of ammonium chloride is typically used.[1][2] Finally, ensure the quality and purity of your starting materials.
Q4: How can I purify the final product?
A4: For the synthesis from ethyl 3-amino-3-ethoxyacrylate, the product can often be isolated by filtering the reaction mixture, concentrating the filtrate, and then triturating the residue with diethyl ether to precipitate the product as a colorless solid.[1][2] In many cases, this procedure yields a product that is pure enough for subsequent use without further purification.[1][2] If necessary, recrystallization from an appropriate solvent system could be explored.
Q5: What are the key characterization data for this compound?
A5: Key characterization data includes:
-
¹H NMR (500 MHz, d6-DMSO): δ 9.16 (2H, broad s, NH₂), 8.88 (2H, broad s, NH₂), 4.15 (2H, q, J = 7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J = 7.1 Hz, CH₃).[1][2]
-
¹³C NMR (125 MHz, d6-DMSO): δ 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃).[1][2]
Experimental Protocols
Method 1: Microwave-Assisted Synthesis from Ethyl 3-amino-3-ethoxyacrylate[1][2]
-
Reactant Preparation: Dissolve ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL) in a 10 mL pressure-rated glass tube.
-
Microwave Irradiation: Place the sealed tube in a microwave synthesizer and irradiate at 120°C for 1 hour with an initial magnetron power of 200 W.
-
Workup: After the reaction is complete, cool the mixture using compressed air.
-
Isolation: Filter the cooled solution. Concentrate the filtrate under vacuum.
-
Purification: Grind the resulting residue with diethyl ether to afford this compound as a colorless solid. The reported yield is approximately 78%.
Method 2: General Pinner Reaction for Amidine Synthesis[4]
-
Formation of Pinner Salt: In anhydrous conditions, bubble dry hydrogen chloride gas through a solution of the starting nitrile in an alcohol at 0°C.
-
Ammonolysis: To the formed imino ester salt (Pinner salt), add ammonia to form the amidine.
-
Workup and Isolation: The specific workup procedure will depend on the substrate and reaction scale but generally involves filtration and washing to isolate the amidine salt.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and purification of Ethyl 3-amino-3-iminopropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis is a modification of the Pinner reaction. This process typically involves two main steps:
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Formation of the Imidate Ester Hydrochloride (Pinner Salt): Ethyl cyanoacetate is reacted with anhydrous ethanol in the presence of dry hydrogen chloride gas. This forms the intermediate, ethyl 3-ethoxy-3-iminopropanoate hydrochloride.
-
Ammonolysis of the Imidate Ester: The Pinner salt intermediate is then reacted with a source of ammonia, such as ammonium chloride, to yield the final product, this compound.[1][2]
Q2: What are the most common byproducts or impurities I should be aware of?
A2: During the synthesis, several byproducts and impurities can form, including:
-
Unreacted Starting Materials: Primarily unreacted ethyl cyanoacetate.
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Hydrolysis Products: The intermediate imidate ester and the final amidine product are susceptible to hydrolysis, which can lead to the formation of ethyl 3-oxopropanoate (an ester) and 3-amino-3-oxopropanamide (an amide).
-
Excess Ammonium Chloride: If used in the ammonolysis step, residual ammonium chloride can be a significant impurity.
-
Orthoester: In the presence of excess alcohol, the Pinner salt intermediate can react further to form an orthoester byproduct.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. Additionally, spectroscopic methods like ¹H NMR can be used to analyze aliquots from the reaction mixture to determine the conversion to the desired product.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Key safety precautions include:
-
Handling dry hydrogen chloride gas with extreme care in a well-ventilated fume hood, as it is highly corrosive and toxic.
-
Using anhydrous solvents and reagents, as moisture can lead to unwanted hydrolysis byproducts.
-
Controlling the reaction temperature, especially during the formation of the Pinner salt, as the reaction can be exothermic.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring it via TLC or NMR. If necessary, increase the reaction time or temperature. For the ammonolysis step, ensure an adequate excess of the ammonia source is used. |
| Hydrolysis of intermediates or product | Strictly maintain anhydrous conditions throughout the synthesis. Use dry solvents and glassware, and handle hygroscopic reagents in a glove box or under an inert atmosphere. |
| Loss of product during work-up | This compound is a polar salt and may have some solubility in polar washes. Minimize the volume of any aqueous washes and consider back-extraction of the aqueous phase with a suitable organic solvent if losses are significant. |
| Sub-optimal reaction conditions | Optimize the reaction parameters, such as temperature, reaction time, and stoichiometry of reactants, based on literature procedures or your own experimental design. |
Problem 2: Presence of Unreacted Ethyl Cyanoacetate in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Pinner reaction | Ensure a sufficient amount of dry HCl gas is bubbled through the reaction mixture to drive the formation of the imidate ester intermediate to completion. |
| Inefficient purification | Utilize a purification method that effectively separates the more polar product from the less polar starting material. |
Experimental Protocols for Byproduct Removal
Protocol 1: Removal of Unreacted Ethyl Cyanoacetate by Recrystallization
This protocol is suitable for removing less polar impurities like unreacted ethyl cyanoacetate from the more polar product.
Methodology:
-
Solvent Selection: A mixed solvent system of ethanol and diethyl ether is often effective. The product is soluble in hot ethanol and insoluble in diethyl ether.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Precipitation: While the solution is still warm, slowly add diethyl ether until the solution becomes slightly cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.
Protocol 2: Removal of Ammonium Chloride
Method A: Solvent Washing
Ammonium chloride has low solubility in certain organic solvents compared to the desired product.
Methodology:
-
Suspend the crude product containing ammonium chloride in a solvent such as isopropanol or acetonitrile.
-
Stir the suspension at room temperature or with gentle heating.
-
Filter the mixture. The desired amidine hydrochloride will be in the filtrate, while the insoluble ammonium chloride will be retained on the filter.
-
Evaporate the solvent from the filtrate to obtain the purified product.
Method B: Conversion to an Insoluble Salt (Based on Patent CN100528836C)
This method involves converting ammonium chloride to an inorganic salt that is insoluble in the reaction solvent.[3]
Methodology:
-
Dissolve the crude product in an alcohol (e.g., methanol or ethanol).
-
Add a stoichiometric amount of an alkoxide (e.g., sodium methoxide or sodium ethoxide) corresponding to the amount of ammonium chloride impurity. This will form sodium chloride, which is insoluble in the alcohol.
-
Stir the mixture to allow for complete precipitation of the sodium chloride.
-
Filter the mixture to remove the precipitated salt.
-
The filtrate, containing the purified product, can then be concentrated to yield the final product. The patent suggests that this method can achieve a purity of over 98%, with the ammonium chloride content reduced to below 0.45%.[3]
Protocol 3: Purification by Column Chromatography (HILIC)
For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable purification technique.
Methodology:
-
Stationary Phase: A polar stationary phase such as silica gel or a bonded phase with polar functional groups (e.g., amino, diol) is used.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a water-miscible organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate in water).
-
Gradient Elution: Start with a high concentration of the organic solvent and gradually increase the concentration of the aqueous buffer to elute the polar compounds.
-
Sample Preparation: Dissolve the crude product in the initial mobile phase or a compatible solvent.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent to obtain the purified compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Target Impurity Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization (Ethanol/Diethyl Ether) | Unreacted ethyl cyanoacetate, other organic byproducts | >95% | Simple, cost-effective, good for removing less polar impurities. | May result in product loss due to solubility in the mother liquor. |
| Solvent Washing (Isopropanol/Acetonitrile) | Ammonium chloride | Variable, depends on solubility differences | Simple, avoids chemical reactions. | May not be completely effective if the product has some solubility in the wash solvent. |
| Alkoxide Treatment & Filtration | Ammonium chloride | >98%[3] | Highly effective for removing ammonium chloride, high purity achievable. | Requires an additional chemical reaction step and careful control of stoichiometry. |
| HILIC Column Chromatography | Broad range of polar and non-polar impurities | >99% | High resolution and purity achievable, suitable for very impure samples. | More complex, requires specialized equipment and solvents, can be time-consuming. |
Visualizations
References
How to prevent the formation of imidate ester byproduct in amidine synthesis
Welcome to the technical support center for amidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on preventing the formation of imidate ester byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of imidate ester byproduct formation in amidine synthesis?
A1: The most frequent cause is the reaction pathway chosen, particularly the Pinner reaction. In this method, a nitrile reacts with an alcohol under acidic conditions to form an imidate salt (a Pinner salt).[1][2][3] This reactive intermediate is then converted to the amidine by adding an amine. However, if the imidate intermediate is stable, isolated, or if reaction conditions are not carefully controlled, it can persist as a significant byproduct. Furthermore, the presence of excess alcohol or trace amounts of water can lead to the formation of orthoesters or the hydrolysis of the imidate to a carboxylic ester, respectively.[4][5][6]
Q2: How can I detect the presence of an imidate ester byproduct in my reaction mixture?
A2: The presence of imidate esters can typically be confirmed using standard analytical techniques. On a TLC plate, the imidate ester will likely have a different Rf value compared to your starting materials and the desired amidine product. For more definitive identification, NMR spectroscopy is highly effective; the imidate ester will show characteristic peaks for the alkoxy group (-OR) that are distinct from the N-H protons of the amidine. Mass spectrometry can also be used to identify the molecular weight of the byproduct.
Q3: Are there synthesis methods that inherently avoid the formation of imidate ester byproducts?
A3: Yes, several methods bypass the isolation or formation of stable imidate esters. Direct addition of amines to nitriles, often facilitated by a catalyst like copper or ytterbium salts, is a more atom-economical approach that minimizes this specific byproduct.[7][8] Other alternatives include the reaction of amines with thioimidates, which are generally more reactive than their oxygen-containing counterparts, leading to cleaner conversions to amidines.[9][10] Additionally, methods starting from amides, orthoesters, or carbodiimides offer alternative pathways.[11][12]
Troubleshooting Guide: Minimizing Imidate Ester Byproducts
This guide addresses specific issues you may encounter during amidine synthesis and offers potential solutions.
Problem 1: My Pinner reaction yields a significant amount of imidate ester byproduct.
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Potential Cause A: Reaction Conditions. The stability of the intermediate Pinner salt is highly dependent on the reaction conditions.
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Solution: Control the temperature rigorously. Pinner reactions are often performed at low temperatures (e.g., 0 °C) to prevent the decomposition or stabilization of the imidate salt.[3][4] Ensure strictly anhydrous conditions, as any moisture can lead to hydrolysis and other side reactions.[4] All glassware should be oven-dried, and anhydrous solvents and reagents are critical.
-
-
Potential Cause B: Stoichiometry. An excess of alcohol is often used to drive the initial formation of the imidate, but this can also favor its persistence and lead to orthoester formation.
-
Solution: Carefully control the stoichiometry. Use a minimal excess of the alcohol (e.g., 1.05-1.1 equivalents) to form the imidate. After the imidate is formed, ensure a sufficient amount of the amine is added to drive the reaction to the final amidine product.
-
-
Potential Cause C: Nature of the Substrates. Sterically hindered nitriles or less nucleophilic amines can slow down the conversion of the imidate to the amidine, allowing the imidate to remain as a byproduct.
Problem 2: I am using N,N-dimethylacetamide dimethyl acetal and getting a mixture of amidine and imidate ester.
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Potential Cause: The reaction between a primary amine and N,N-dimethylacetamide dimethyl acetal can lead to a mixture of products depending on the specific conditions and substrates used.[7]
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Solution: Suppress the formation of the imidate ester by performing the reaction in the presence of excess dimethylamine. This shifts the equilibrium towards the formation of the desired acetamidine as the exclusive product.[7]
-
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the chemical pathways leading to amidine and byproduct formation, and a logical workflow for troubleshooting common issues.
Caption: Reaction pathway for amidine synthesis via the Pinner reaction.
Caption: Troubleshooting workflow for imidate ester byproduct formation.
Data on Prevention Strategies
The following table summarizes strategies to minimize imidate ester formation and their reported effectiveness from various studies.
| Strategy | Method | Key Parameters | Reported Outcome | Reference |
| Control of Reaction Conditions | Pinner Reaction | Use of anhydrous solvents and low temperature (0 °C). | Critical for preventing imidate hydrolysis and rearrangement, leading to cleaner product formation. | [3][4] |
| Reagent Modification | Thioimidate Intermediate | Nitrile is reacted with a thiol (e.g., thiophenol) instead of an alcohol. | Thioimidates are more reactive than imidates, leading to higher yields of amidines and avoiding stable imidate byproducts. | [10] |
| Additive-Based Suppression | From N,N-dimethylacetamide dimethyl acetal | Addition of excess dimethylamine to the reaction mixture. | Suppresses imidate ester formation, yielding the acetamidine as the exclusive product. | [7] |
| Alternative Catalytic System | Direct Amination of Nitriles | Copper (CuCl) catalyzed reaction between an amine and a nitrile. | Provides an efficient, sustainable protocol for amidine synthesis, bypassing the Pinner intermediate. | [8] |
| Alternative Catalytic System | Direct Amination of Nitriles | Ytterbium (Yb) amide catalyzed addition of amines to nitriles. | Good to excellent yields of N-arylamidinates under solvent-free conditions. | [7] |
Key Experimental Protocols
Protocol 1: Classical Pinner Reaction for Amidine Synthesis
This protocol is a generalized procedure based on the classical Pinner reaction.[4]
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reaction Mixture: To the flask, add the nitrile (1.0 eq) and the anhydrous alcohol (e.g., ethanol, 1.1 - 5.0 eq). Cool the mixture to 0 °C in an ice bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. Continue the addition until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) forms. This can take several hours.
-
Isolation of Imidate (Optional but not recommended if byproduct is an issue): The Pinner salt can be isolated by filtration, washed with cold anhydrous ether, and dried under vacuum.
-
Ammonolysis: Suspend the crude Pinner salt in an anhydrous solvent like ethanol. Cool the mixture to 0-5 °C. Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in alcohol until the mixture is basic (pH ≥ 8).
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for several hours (e.g., 10-12 h) to ensure complete conversion.
-
Workup and Purification: Filter the reaction mixture to remove ammonium chloride precipitate. Wash the precipitate with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude amidine can be purified by recrystallization or column chromatography.
Protocol 2: Amidine Synthesis via Thiophenylimidic Esters
This protocol is adapted from a method designed to improve upon the classical Pinner synthesis by using a more reactive thioimidate intermediate.[10]
-
Thioimidate Formation: In an oven-dried flask under an inert atmosphere, dissolve the nitrile (1.0 eq) and thiophenol (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C. Bubble dry hydrogen bromide gas through the solution until saturation, leading to the precipitation of the thiophenylimidate hydrobromide salt.
-
Intermediate Isolation: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. The resulting thioimidate salt is typically used in the next step without further purification.
-
Amination: Dissolve the isolated thiophenylimidate hydrobromide (1.0 eq) in methanol at room temperature. Add the desired amine (1.0-1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting thioimidate has been completely consumed (typically a few hours).
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The residue can then be purified. A common method involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and an aqueous base to neutralize the HBr salt, followed by extraction, drying of the organic layer, and removal of the solvent to yield the pure amidine. Recrystallization may be performed if necessary.
References
- 1. Pinner Reaction [organic-chemistry.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amidine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Amidine synthesis by imidoylation [organic-chemistry.org]
- 10. An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 3-amino-3-iminopropanoate hydrochloride.
Experimental Protocols
Two primary methods for the synthesis of this compound are outlined below: a microwave-assisted synthesis and a conventional heating method based on the Pinner reaction.
Method 1: Microwave-Assisted Synthesis
This method offers a rapid and efficient route to the desired product.
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Ratio |
| Ethyl 3-ethoxy-3-iminopropionate | 159.18 | 760 | 4.78 | 1 |
| Ammonium chloride (NH₄Cl) | 53.49 | 270 | 5.0 | 1.05 |
| Ethanol (EtOH) | 46.07 | 4.0 mL | - | - |
Procedure:
-
In a 10 mL pressure-rated glass tube, dissolve Ethyl 3-ethoxy-3-iminopropionate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL).[1]
-
Seal the vessel and place it in a CEM Discover microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 1 hour with an initial magnetron power of 200 W.[1]
-
After the reaction is complete, cool the mixture using compressed air.[1]
-
Filter the cooled reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure (vacuum evaporation).[1]
-
Grind the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid product by filtration to yield this compound as a colorless solid. The product can often be used without further purification.[1]
Yield: Approximately 78% (923 mg).[1]
Method 2: Conventional Heating (Pinner Reaction)
This traditional method avoids the need for specialized microwave equipment and is often more amenable to large-scale production.
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| Ethyl Cyanoacetate | 113.12 | 1 |
| Anhydrous Ethanol (EtOH) | 46.07 | 1.1 |
| Anhydrous Hydrogen Chloride (HCl) gas | 36.46 | 2.0 |
| Anhydrous Ammonia (NH₃) gas | 17.03 | Excess |
Procedure:
Step 1: Formation of the Pinner Salt (Ethyl 3-ethoxy-3-iminopropanoate hydrochloride)
-
In a reaction vessel equipped with a stirrer, gas inlet, and cooling bath, combine ethyl cyanoacetate (1.0 mol) and anhydrous ethanol (1.1 mol) in a suitable anhydrous solvent such as ethyl acetate (1 L).
-
Cool the mixture to 0°C.
-
Bubble anhydrous hydrogen chloride gas (2.0 mol) through the solution over a period of approximately 3 hours, maintaining the temperature at 0°C.
-
After the addition of HCl is complete, continue stirring the mixture at 5-10°C for an additional 10 hours.
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Remove the solvent under reduced pressure to obtain the intermediate Pinner salt, Ethyl 3-ethoxy-3-iminopropanoate hydrochloride, in approximately 90% yield.
Step 2: Ammonolysis to this compound
-
Suspend the crude Pinner salt in a fresh portion of anhydrous ethanol.
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Cool the suspension to 0-10°C.
-
Bubble anhydrous ammonia gas through the mixture until the solution is saturated.
-
Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove any ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to precipitate the final product.
-
Collect the solid by filtration and dry under vacuum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Presence of moisture. 3. Degradation of starting materials or product. 4. Insufficient heating (conventional method). | 1. Extend the reaction time and monitor by TLC or LC-MS. 2. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and reagents. 3. For the Pinner reaction, maintain low temperatures during the formation of the Pinner salt to prevent decomposition. 4. Ensure the reaction mixture reaches and is maintained at the target temperature. |
| Formation of Side Products (e.g., amides, esters) | 1. Presence of water in the reaction mixture. 2. Pinner salt intermediate is unstable at elevated temperatures. | 1. Strictly anhydrous conditions are crucial. Water will hydrolyze the intermediate to an ester. 2. Control the temperature carefully, especially during the Pinner salt formation. |
| Product is an Oil or Gummy Solid | 1. Presence of residual solvent. 2. Impurities are present. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Attempt to dissolve the crude product in a minimal amount of a polar solvent (e.g., ethanol) and precipitate by adding a non-polar solvent (e.g., diethyl ether). Recrystallization may also be an option. |
| Difficulty in Isolating the Product | The product is a polar hydrochloride salt and may have some solubility in the workup solvents. | 1. After concentrating the reaction mixture, use a larger volume of a non-polar solvent like diethyl ether for trituration to ensure complete precipitation. 2. Cool the suspension to 0-5°C before filtration to minimize solubility losses. |
Frequently Asked Questions (FAQs)
Q1: What is the critical role of anhydrous conditions in the Pinner reaction?
A1: The Pinner reaction involves the formation of a highly reactive intermediate, an imino ester hydrochloride (Pinner salt). This intermediate is very susceptible to hydrolysis. Any moisture present in the reaction will lead to the formation of the corresponding ester as a byproduct, significantly reducing the yield of the desired amidine hydrochloride.
Q2: Can I use a different alcohol for the synthesis?
A2: Yes, other alcohols can be used in the Pinner reaction, which will result in the corresponding alkyl 3-amino-3-iminopropanoate hydrochloride. However, the reaction conditions, particularly temperature and time, may need to be re-optimized for different alcohols.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a polar solvent system is typically required, and the spots can be visualized using a suitable stain such as ninhydrin for the final product or by UV light if the compounds are UV-active.
Q4: What are the main challenges when scaling up this synthesis?
A4: The main challenges for scaling up, particularly for the conventional Pinner reaction, include:
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Safe and efficient handling of HCl gas: Introducing large quantities of anhydrous HCl gas requires specialized equipment and safety precautions.
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Temperature control: The initial Pinner salt formation is often exothermic, and efficient heat dissipation is crucial to prevent side reactions.
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Maintaining anhydrous conditions: On a larger scale, ensuring all reagents, solvents, and the reaction atmosphere are free of moisture becomes more challenging.
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Material handling: The solid intermediates and final product can be hygroscopic and require handling under an inert, dry atmosphere.
Q5: How should I store the final product, this compound?
A5: As an amidine hydrochloride salt, the product is likely to be hygroscopic and should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at a cool and dry place. For long-term storage, refrigeration is recommended.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Challenges in the characterization of Ethyl 3-amino-3-iminopropanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS: 57508-48-2).
Frequently Asked Questions (FAQs)
Q1: What are the common synonyms for this compound?
A1: This compound is also known as Ethyl 3-amidinopropionate hydrochloride.[1][2] It is important to use the correct CAS number (57508-48-2) to avoid confusion with similar compounds like Ethyl 3-ethoxy-3-iminopropanoate hydrochloride or Ethyl 3-aminopropanoate hydrochloride.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is often moisture-sensitive.[4] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, often under an inert gas. For long-term storage, refrigeration at 2-8°C is advised.[4]
Q3: What are the main safety precautions to take when handling this compound?
A3: This compound can cause skin and serious eye irritation, as well as respiratory irritation. It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. In case of contact with eyes, rinse cautiously with water for several minutes.
Troubleshooting Guides
Inconsistent Spectroscopic Data
Issue: You are observing batch-to-batch variations in NMR or IR spectra, or your data does not match the reference spectra.
Possible Causes & Solutions:
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Hygroscopicity: The compound is hygroscopic, and absorbed water can lead to peak broadening, especially of the NH protons in the ¹H NMR spectrum. It can also affect the fingerprint region of the IR spectrum.
-
Troubleshooting Steps:
-
Handle the compound in a glove box or under a dry, inert atmosphere.
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Dry the sample under vacuum before analysis.
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Use a freshly opened container of the compound for analysis.
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When preparing samples for analysis, work quickly to minimize exposure to atmospheric moisture.
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-
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Presence of Impurities: Residual starting materials or by-products from the synthesis can lead to extra peaks in your spectra. A common synthesis route involves the reaction of ethyl 3-ethoxy-3-iminopropionate with ammonium chloride.[1][2]
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Nomenclature Confusion: Ensure you are working with the correct compound. As noted in the FAQs, there are several similarly named compounds.
-
Troubleshooting Steps:
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Confirm the CAS number (57508-48-2).
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Compare your data against the reference data provided in the tables below.
-
-
Poor Solubility or Stability During Experiments
Issue: The compound degrades or does not fully dissolve in your chosen solvent.
Possible Causes & Solutions:
-
Solvent Choice: The choice of solvent can impact the stability and solubility of the compound.
-
Troubleshooting Steps:
-
For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d6) has been shown to be a suitable solvent.[1]
-
For reactions, consider the reactivity of the imine and ester functional groups. Protic solvents may participate in exchange reactions.
-
-
-
pH of the Medium: As a hydrochloride salt, the compound's stability can be pH-dependent. In basic conditions, the free base may be less stable.
-
Troubleshooting Steps:
-
Maintain a slightly acidic pH if possible during aqueous manipulations.
-
Be aware that the presence of the hydrochloride salt will make solutions acidic.
-
-
Data Presentation
Table 1: Spectroscopic Data for this compound
| Technique | Solvent/Method | Observed Peaks/Signals | Reference |
| ¹H NMR | 500 MHz, d6-DMSO | 9.16 (2H, broad s, NH₂), 8.88 (2H, broad s, NH₂), 4.15 (2H, q, J=7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J=7.1 Hz, CH₃) | [1] |
| ¹³C NMR | 125 MHz, d6-DMSO | 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃) | [1] |
| IR | neat | 3300, 3095, 1738, 1687 cm⁻¹ | [1] |
| Mass Spec. | EI | m/z 130 (M•+) | [1] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Due to the hygroscopic nature of the compound, handle it in a glove box or a dry environment.
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
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Cap the NMR tube and vortex until the sample is fully dissolved.
-
-
Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).
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For ¹H NMR, ensure a sufficient number of scans to obtain a good signal-to-noise ratio. Note the presence of broad signals for the NH₂ protons.
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For ¹³C NMR, a longer acquisition time may be necessary.
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Infrared (IR) Spectroscopy
-
Sample Preparation:
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If using a neat sample, place a small amount of the solid directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
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Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
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Identify the characteristic peaks for the N-H, C=O, and C=N functional groups.
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Mass Spectrometry (MS)
-
Sample Preparation:
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Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
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Acquire the mass spectrum and identify the molecular ion peak. For the free base, this would be around m/z 130.[1]
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Visualizations
Caption: Workflow for the characterization of this compound.
Caption: Potential for nomenclature confusion with related compounds.
Caption: Troubleshooting flowchart for unexpected analytical results.
References
- 1. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]
- 2. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR spectrum [chemicalbook.com]
- 4. file.leyan.com [file.leyan.com]
Enhancing the stability of Ethyl 3-amino-3-iminopropanoate hydrochloride in solution
Welcome to the Technical Support Center for Ethyl 3-amino-3-iminopropanoate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solution?
A1: this compound has two primary functional groups susceptible to degradation in aqueous solutions: an ethyl ester and an amidine hydrochloride.
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Ester Hydrolysis: The ethyl ester group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 3-amino-3-iminopropanoic acid and ethanol. This reaction is catalyzed by both H+ and OH- ions.
-
Amidine Hydrolysis: The amidine group can also be hydrolyzed to the corresponding amide, which may further hydrolyze to a carboxylic acid under more stringent conditions.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is highly dependent on the pH of the solution. Both the ester and amidine functionalities are susceptible to pH-dependent hydrolysis. Generally, the compound is expected to be most stable in a slightly acidic to neutral pH range. Both strongly acidic and strongly alkaline conditions will likely accelerate the degradation of both functional groups.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, solutions should be prepared in a buffer at a slightly acidic to neutral pH, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The container should be tightly sealed to prevent evaporation and contamination.
Q4: Can I heat solutions containing this compound?
A4: Heating aqueous solutions of this compound is generally not recommended as it can significantly accelerate the rate of hydrolysis of both the ester and amidine groups. If heating is an unavoidable part of your experimental protocol, the duration of heating should be minimized, and the potential for degradation should be considered when interpreting results.
Q5: What are some common signs of degradation of this compound?
A5: Degradation can be detected by several means:
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Chromatographic Analysis (e.g., HPLC): A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
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pH Shift: In an unbuffered solution, hydrolysis can lead to a change in pH.
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Inconsistent Experimental Results: Variability in the outcomes of assays can be an indicator of compound instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Prepare fresh solutions of this compound before each experiment. If possible, analyze the concentration of the compound in the assay medium over the time course of the experiment by a validated analytical method such as HPLC. |
| Unexpected peaks in HPLC analysis. | Degradation of the compound in the sample vial or during the chromatographic run. | Ensure samples are analyzed promptly after preparation. Use a mobile phase with a slightly acidic pH to enhance on-column stability. Consider using a cooled autosampler. |
| Low yield in a synthetic reaction using the compound as a reactant. | The compound may have degraded prior to or during the reaction. | Use a fresh, high-quality source of this compound. If the reaction is performed in solution, ensure the solvent and other reagents are compatible and will not promote degradation. |
| Precipitate forms in the solution upon storage. | The compound or its degradation products may have limited solubility in the chosen solvent or buffer. | Try a different solvent or buffer system. Ensure the concentration of the compound is below its solubility limit at the storage temperature. |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
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Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
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Photodegradation: Expose the stock solution to a light source (e.g., UV lamp).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Proposed Stability-Indicating HPLC Method
This is a general method that may require optimization for your specific instrumentation and degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Validation & Comparative
Comparative Analysis of Ethyl 3-amino-3-iminopropanoate hydrochloride and Glycine Ethyl Ester Hydrochloride via ¹H and ¹³C NMR Spectroscopy
For Immediate Release
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-amino-3-iminopropanoate hydrochloride and a common structural alternative, Glycine ethyl ester hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational dataset for the characterization and differentiation of these compounds.
Introduction
This compound is a functionalized amino acid derivative of interest in synthetic organic chemistry. Accurate structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is a primary analytical technique for the unambiguous characterization of such organic molecules. This guide presents a side-by-side comparison of its NMR spectral data with that of Glycine ethyl ester hydrochloride, a structurally related and widely used amino acid ester. All data presented was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and Glycine ethyl ester hydrochloride.
Table 1: ¹H NMR Data (DMSO-d₆)
| Assignment | This compound | Glycine ethyl ester hydrochloride |
| -CH₃ (ethyl) | 1.22 ppm (t, J = 7.1 Hz, 3H) | 1.23 ppm (t, J = 7.1 Hz, 3H) |
| -CH₂- (ester) | 4.15 ppm (q, J = 7.1 Hz, 2H) | 4.12 ppm (q, J = 7.1 Hz, 2H) |
| -CH₂- (backbone) | 3.63 ppm (s, 2H) | 3.83 ppm (s, 2H) |
| -NH₂ (amino) | 8.88 ppm (br s, 2H), 9.16 ppm (br s, 2H) | 8.65 ppm (br s, 3H) |
Table 2: ¹³C NMR Data (DMSO-d₆)
| Assignment | This compound | Glycine ethyl ester hydrochloride |
| -CH₃ | 14.4 ppm | 13.9 ppm |
| -CH₂- (backbone) | 38.2 ppm | 40.6 ppm |
| -CH₂- (ester) | 61.9 ppm | 61.5 ppm |
| C=O (ester) | 166.7 ppm | 168.3 ppm |
| C=N (imidate) | 163.6 ppm | - |
Experimental Protocols
NMR Sample Preparation and Analysis
A standardized protocol was followed for the acquisition of all NMR data to ensure comparability.
-
Sample Preparation: Approximately 10-20 mg of the hydrochloride salt (this compound or Glycine ethyl ester hydrochloride) was dissolved in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Spectra were recorded on a Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm BBFO probe.
-
¹H NMR Acquisition: Proton NMR spectra were acquired at 298 K. A standard 'zg30' pulse program was used with a 30-degree pulse width. A spectral width of 20 ppm was used, with 16 scans collected and a relaxation delay of 1.0 second.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 298 K using a 'zgpg30' pulse program with proton decoupling. A spectral width of 240 ppm was used, with 1024 scans collected and a relaxation delay of 2.0 seconds.
-
Data Processing: All spectra were processed using Bruker TopSpin software. The free induction decays (FIDs) were Fourier transformed after applying an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were manually phased and baseline corrected. The residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C was used as the internal reference.
Structural Interpretation and Visualization
The key structural features of this compound and their correlation to the observed NMR signals are depicted in the following diagram.
Caption: Correlation of molecular structure to NMR signals.
This guide serves as a valuable resource for the characterization of this compound, providing clear, tabulated data and a standardized experimental protocol. The comparative data with Glycine ethyl ester hydrochloride aids in the differentiation of these related structures.
A Comparative Guide to the Infrared Spectroscopy of Ethyl 3-amino-3-iminopropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectroscopy of Ethyl 3-amino-3-iminopropanoate hydrochloride with a structurally related alternative, Ethyl 3-aminopropanoate. This analysis, supported by experimental data, will aid in the structural elucidation and quality control of these compounds.
Data Presentation: Comparison of IR Absorption Bands
The following table summarizes the key infrared absorption bands for this compound and a comparative analysis with the expected absorption ranges for Ethyl 3-aminopropanoate. This allows for a clear differentiation between the two molecules based on their functional groups.
| Functional Group | Observed Frequency (cm⁻¹) in this compound | Expected Frequency (cm⁻¹) in Ethyl 3-aminopropanoate | Assignment |
| N-H Stretch | 3300, 3095 | ~3400-3200 (broad) | The broad bands in the 3300-3095 cm⁻¹ region correspond to the N-H stretching vibrations of the amino and imino groups, likely influenced by hydrogen bonding and the hydrochloride salt form. In contrast, Ethyl 3-aminopropanoate would exhibit a simpler, broad N-H stretch from its primary amine. |
| C-H Stretch | Not explicitly reported, but expected ~2980-2850 | ~2980-2850 | Aliphatic C-H stretching from the ethyl and methylene groups. |
| C=O Stretch (Ester) | 1738 | ~1735 | A strong absorption characteristic of the carbonyl group in the ester functionality, present in both molecules. |
| C=N Stretch (Imine) | 1687 | Absent | This strong band is a key distinguishing feature of this compound, arising from the imine double bond. |
| N-H Bend (Amine) | Expected ~1650-1580 | ~1650-1580 | Bending vibration of the primary amine. This may be convoluted with other peaks in the fingerprint region. |
| C-O Stretch (Ester) | Expected ~1300-1000 | ~1300-1000 | Two characteristic stretching vibrations for the C-O bond of the ester group, typically found in the fingerprint region. |
Experimental Protocols
General Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A standard method for obtaining the infrared spectrum of a solid sample like this compound is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy.
-
Instrument Preparation: The FT-IR spectrometer, equipped with an ATR accessory (e.g., a diamond crystal), is powered on and allowed to stabilize.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for any atmospheric and instrumental interferences.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Sample Analysis: The anvil of the ATR accessory is pressed firmly against the sample to ensure good contact with the crystal. The infrared spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually collected in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is processed by the instrument's software, which includes background subtraction and conversion of the data to absorbance or transmittance.
-
Cleaning: After analysis, the sample is carefully removed from the ATR crystal, and the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mandatory Visualization
The following diagram illustrates a logical workflow for the identification and characterization of a chemical compound using infrared spectroscopy.
Caption: Workflow for Compound Identification using IR Spectroscopy.
Comparative Guide for Purity Assessment of Ethyl 3-amino-3-iminopropanoate Hydrochloride
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Ethyl 3-amino-3-iminopropanoate hydrochloride. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.
Introduction to Purity Analysis of this compound
This compound is a polar, small molecule containing both an amino and an ester functional group. Its high polarity presents challenges for traditional reversed-phase HPLC methods. This guide explores suitable HPLC techniques and compares them with orthogonal methods such as Gas Chromatography with Mass Spectrometry (GC-MS) after derivatization and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Understanding the potential impurities stemming from its synthesis—primarily from the reaction of ethyl 3-ethoxy-3-iminopropionate with ammonium chloride—is crucial for developing a robust purity assessment method. Key potential impurities include unreacted starting materials and side-products.
High-Performance Liquid Chromatography (HPLC) Analysis
Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-suited HPLC mode for the purity assessment of this compound. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, which facilitates the retention of polar compounds.
Experimental Protocol: HILIC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A HILIC column with a polar stationary phase (e.g., silica, amino, or amide-based), dimensions 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid)
-
B: Acetonitrile
-
-
Gradient: 95% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 90:10 (v/v) mixture of acetonitrile and water.
Alternative Analytical Techniques
Direct analysis of the highly polar and non-volatile this compound by GC is not feasible. Therefore, a derivatization step is required to increase its volatility. A two-step derivatization involving esterification followed by acylation is a common approach for compounds with amino and ester groups.[1]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Esterification: To a dried sample (approx. 1 mg), add 200 µL of 3N HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the residue. Heat at 50°C for 30 minutes. Evaporate the excess reagent and solvent and reconstitute the sample in 1 mL of ethyl acetate.
-
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[2] It is particularly useful for hydrochloride salts.[3] The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.
Experimental Protocol: qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and a suitable internal standard (e.g., maleic acid, accurately weighed, approx. 5 mg) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the purpose of the analysis (e.g., routine quality control vs. impurity identification), available instrumentation, and the desired level of accuracy and precision.
Table 1: Comparison of Key Performance Characteristics
| Parameter | HILIC-UV | GC-MS (with Derivatization) | qNMR |
| Principle | Liquid chromatography based on partitioning of polar analytes. | Gas chromatography separating volatile derivatives based on boiling point and polarity. | Nuclear magnetic resonance spectroscopy for absolute quantification. |
| Sample Prep | Simple dissolution. | Multi-step derivatization required. | Accurate weighing and dissolution. |
| Analysis Time | ~20 minutes per sample. | ~30 minutes per sample (excluding derivatization). | ~15 minutes per sample (excluding sample prep). |
| Specificity | Good, can resolve isomers with method optimization. | Excellent, provides mass spectral data for impurity identification. | Excellent, based on unique proton signals. |
| Quantification | Relative (Area %), requires reference standard for absolute quantification. | Semi-quantitative without standards, requires derivatized standards for accurate quantification. | Absolute, primary method, does not require analyte reference standard. |
| LOD/LOQ | Low ng/mL range. | pg to low ng range (highly sensitive). | µg/mL to mg/mL range (less sensitive than chromatographic methods). |
| Throughput | High. | Low to medium due to derivatization. | Medium. |
Table 2: Comparison of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HILIC-UV | - High throughput and automation friendly. - Good for routine QC. - Non-destructive. | - May require significant method development for optimal separation. - UV detection is not universal and requires a chromophore. |
| GC-MS | - Very high sensitivity and selectivity. - Provides structural information for impurity identification. | - Destructive technique. - Derivatization is complex, time-consuming, and can introduce errors. - Not suitable for thermally labile compounds. |
| qNMR | - Absolute quantification without a specific reference standard. - Provides structural confirmation. - Non-destructive. | - Lower sensitivity compared to chromatographic methods. - Requires a high-field NMR spectrometer. - Signal overlap can be an issue for complex mixtures. |
Conclusion
For routine purity assessment of this compound, the proposed HILIC-UV method offers a robust and efficient solution with high throughput. It provides reliable purity data based on peak area percentage.
GC-MS with derivatization is a superior alternative when the identification and quantification of volatile impurities are of primary concern, offering unparalleled sensitivity and structural elucidation capabilities.
Quantitative NMR stands out as the most accurate method for determining absolute purity without the need for an analyte-specific reference standard, making it an excellent orthogonal technique for method validation and the certification of reference materials. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis.
References
A Comparative Guide to the Elemental Analysis of Ethyl 3-amino-3-iminopropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the elemental analysis of Ethyl 3-amino-3-iminopropanoate hydrochloride against a structurally similar alternative, Ethyl 3-aminopropanoate hydrochloride. This document outlines the theoretical elemental composition, provides a detailed experimental protocol for elemental analysis, and includes a visual representation of the analytical workflow.
Data Presentation: Elemental Composition
The following table summarizes the theoretical elemental composition of this compound and Ethyl 3-aminopropanoate hydrochloride. The theoretical values are calculated based on the molecular formula of each compound. Experimental data for organic compounds, as a general rule in synthetic chemistry, is expected to be within ±0.4% of the calculated theoretical values.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % |
| This compound | C₅H₁₁ClN₂O₂ | 166.61 | 36.04 | 6.65 | 16.81 |
| Ethyl 3-aminopropanoate hydrochloride | C₅H₁₂ClNO₂ | 153.61 | 39.10 | 7.87 | 9.12 |
Comparison with an Alternative Compound
Ethyl 3-aminopropanoate hydrochloride is a suitable alternative for comparison due to its structural similarity to this compound. Both are ethyl esters of 3-aminopropanoic acid derivatives and exist as hydrochloride salts. The key structural difference is the presence of an imino group in the primary compound, which significantly alters its elemental composition, particularly the nitrogen content. This difference is clearly reflected in the theoretical elemental analysis data presented above. Researchers synthesizing or working with these compounds can use elemental analysis as a fundamental tool for identification and purity assessment, where a significant deviation from the expected nitrogen percentage would clearly distinguish between the two.
Experimental Protocol: CHN Elemental Analysis
This protocol outlines the standardized method for Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis of organic compounds using a modern automated elemental analyzer.
1. Principle:
The method is based on the complete and instantaneous combustion of the organic sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified using a thermal conductivity detector (TCD).
2. Instrumentation:
-
A commercially available CHN elemental analyzer.
-
Microbalance with a readability of at least 0.001 mg.
-
Tin capsules for solid samples or silver capsules for liquid/volatile samples.
3. Sample Preparation:
-
Ensure the sample is homogenous and dry. If necessary, grind the solid sample to a fine powder and dry under vacuum to remove any residual solvents or moisture.
-
Accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule using a microbalance.
-
Fold and seal the tin capsule to ensure no sample can escape.
4. Instrument Setup and Calibration:
-
Set the combustion furnace temperature to 900-1000 °C and the reduction furnace to 500-600 °C.
-
Ensure a continuous flow of high-purity helium carrier gas.
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Run the standard multiple times to ensure the calibration is accurate and reproducible.
5. Analysis Procedure:
-
Place the sealed sample capsule into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The autosampler will drop the sample into the combustion furnace.
-
The combustion products are swept by the helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
The gas mixture then passes through a chromatographic column to separate CO₂, H₂O, and N₂.
-
The separated gases are detected by the TCD, and the resulting signals are processed by the instrument's software to calculate the percentage of C, H, and N in the original sample.
6. Data Interpretation:
-
The software will provide the experimental weight percentages of C, H, and N.
-
Compare the experimental results with the calculated theoretical values. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of a typical CHN elemental analysis experiment.
Caption: Workflow of CHN Elemental Analysis.
A Comparative Guide to Amidinating Agents for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the incorporation of the amidine functional group is a critical step in the synthesis of a wide array of biologically active molecules. The unique properties of amidines, including their basicity and ability to participate in hydrogen bonding, make them key pharmacophores in numerous therapeutic agents. This guide provides an objective comparison of Ethyl 3-amino-3-iminopropanoate hydrochloride with other common amidinating agents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
Introduction to Amidinating Agents
Amidines are organic compounds characterized by the –C(=NH)NH2 functional group. Their ability to form non-covalent interactions with biological targets such as proteins and DNA makes them a valuable scaffold in medicinal chemistry. Amidine-containing compounds have shown a broad spectrum of activities, including antimicrobial, antiviral, and antifungal properties. The choice of the amidinating agent is paramount, directly impacting reaction efficiency, substrate scope, and the overall yield of the desired product.
This guide focuses on a comparative overview of this compound and other prevalent amidinating agents, providing a comprehensive resource for synthetic and medicinal chemists.
Comparison of Chemical Properties and Reactivity
This compound is a versatile building block, often used as a precursor in the synthesis of heterocyclic compounds.[1] While it contains the core amidine-like structure, it is more commonly employed to construct larger ring systems rather than as a direct agent for the amidination of primary and secondary amines. Its synthesis is typically achieved from ethyl 3-ethoxy-3-iminopropionate and ammonium chloride.[2]
In contrast, other reagents are specifically designed for the direct conversion of amines to amidines or guanidines (a related functional group). These include:
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine: A widely used, stable, and commercially available reagent that provides good yields under mild conditions for the guanidinylation of primary and some secondary amines.[3]
-
N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent): Known for its high reactivity, this agent is particularly effective for the guanidinylation of weakly nucleophilic and sterically hindered amines.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Although primarily a peptide coupling reagent, HATU can effectively guanidinylate anilines and other nitrogen nucleophiles. However, guanidinylation can sometimes be an undesired side reaction.[5][6]
The selection of an appropriate amidinating or guanidinylating agent often involves a trade-off between reactivity, stability, cost, and the nature of the substrate.
Performance Data of Amidinating and Guanidinylating Agents
| Amidinating/Guanidinylating Agent | Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Benzonorbornadiene | None | CHCl₃ | 168 | RT | 62 | [3] |
| N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | Benzylamine | None | CH₂Cl₂ | 0.5 | RT | >95 | [4] |
| N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | 1,4-butanediamine | Et₃N | CH₂Cl₂ | Not specified | Not specified | 98 | [4] |
| HATU | 4-Fluoroaniline | TEA | ACN | Not specified | RT | 82 | [5] |
| HATU | 4-Nitroaniline | KOtBu | DMF | Not specified | RT | 80 | [5] |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high efficiency in amidation and guanidinylation reactions.
Protocol 1: Synthesis of this compound[2]
This protocol describes the synthesis of the target compound from ethyl 3-ethoxy-3-iminopropionate.
Materials:
-
Ethyl 3-ethoxy-3-iminopropionate (760 mg, 4.78 mmol)
-
Ammonium chloride (270 mg, 5.0 mmol)
-
Ethanol (4.0 mL)
-
Diethyl ether
Procedure:
-
Dissolve ethyl 3-ethoxy-3-iminopropionate and ammonium chloride in ethanol in a pressure-rated glass tube.
-
Irradiate the mixture in a microwave synthesizer at 120 °C for 1 hour with an initial power of 200 W.
-
After completion, cool the reaction mixture and filter it.
-
Concentrate the filtrate under reduced pressure.
-
Grind the residue with diethyl ether to obtain this compound as a colorless solid (78% yield).
Protocol 2: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)[4][7]
This protocol is a general method for the guanidinylation of primary amines.
Materials:
-
Primary amine (e.g., Benzylamine, 1.1 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (optional, for less reactive amines)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N′-Di-Boc-N′′-triflylguanidine in anhydrous DCM.
-
To the stirred solution at room temperature, add the primary amine in one portion via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.
-
Extract the aqueous layers with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Guanidinylation of an Aniline using HATU[5]
This protocol is adapted for the guanidinylation of anilines.
Materials:
-
Aniline substrate (1.0 eq)
-
HATU (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a stirred solution of the aniline in anhydrous ACN, add TEA.
-
Add HATU to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.
Signaling Pathways and Mechanisms of Action
The biological activity of amidine-containing compounds often stems from their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.
CXCR4 Signaling Pathway
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, upon binding its ligand CXCL12, activates multiple downstream signaling cascades. These pathways are involved in cell migration, proliferation, and survival, and their dysregulation is implicated in cancer metastasis.[7][8][9] Amidine-containing molecules can act as antagonists to this receptor, blocking the downstream signaling.
CXCR4 signaling pathway activation by CXCL12.
GABA Receptor Signaling Pathway
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA-A receptors are ligand-gated ion channels that, upon GABA binding, open to allow chloride ions to enter the neuron, hyperpolarizing the cell and inhibiting action potential firing.[10] Some amidine-containing steroids can act as antagonists at this receptor, blocking the inhibitory signal.
GABA-A receptor-mediated inhibitory signaling.
DNA Minor Groove Binding
Many dicationic amidines exert their biological effects by binding to the minor groove of DNA. This interaction is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The shape of the amidine-containing molecule is crucial for a snug fit within the minor groove, often targeting AT-rich sequences.[1][11][12] This binding can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited in some antimicrobial and anticancer drugs.
Mechanism of DNA minor groove binding by a dicationic amidine.
Conclusion
The choice of an amidinating or guanidinylating agent is a critical decision in the synthesis of biologically active molecules. While this compound serves as a valuable precursor for constructing heterocyclic systems containing the amidine moiety, its direct application as an amidinating agent for primary and secondary amines is not well-documented. For direct amidination or guanidinylation, reagents such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, Goodman's reagent, and HATU offer well-established protocols with predictable outcomes for a range of substrates. The selection of the most suitable reagent will depend on the specific requirements of the synthesis, including the reactivity of the amine, desired reaction conditions, and cost-effectiveness. A thorough understanding of the reaction mechanisms and the biological pathways targeted by the resulting amidine-containing compounds is essential for the successful development of novel therapeutics.
References
- 1. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. GABA receptor - Wikipedia [en.wikipedia.org]
- 11. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a Novel DNA Minor-Groove Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Ethyl 3-amino-3-iminopropanoate Hydrochloride in Heterocyclic Synthesis
Ethyl 3-amino-3-iminopropanoate hydrochloride is a valuable C3 synthon, prized for its dual functionality—an amidine and an ethyl ester—which makes it a versatile building block for constructing a variety of heterocyclic scaffolds, particularly substituted pyrimidines.[1][2] However, the pursuit of broader substrate scopes, milder reaction conditions, and cost-effective starting materials has led researchers to explore a range of alternatives. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid chemists in selecting the optimal reagents for their synthetic targets.
The primary alternatives can be broadly categorized into three groups based on the core reactive moiety they provide:
-
Amidines and Guanidines: These serve as direct analogues, providing the N-C-N fragment essential for constructing pyrimidines, triazines, and other related heterocycles.[3][4][5][6]
-
Active Methylene Nitriles: Compounds like malononitrile are used in multicomponent reactions to build highly substituted heterocycles such as pyranopyrazoles.[7][8][9]
-
Active Methylene Amides: Reagents like cyanoacetamide are instrumental in synthesizing pyridone and pyrimidine systems.[10][11][12]
Substituted Amidines: The Direct Analogue
Substituted amidines, such as benzamidine hydrochloride, are the most direct replacement for this compound. They serve as robust 1,3-dinucleophiles (N-C-N synthons) for the synthesis of pyrimidines through condensation with 1,3-dielectrophiles like α,β-unsaturated ketones or 1,3-dicarbonyl compounds.[13][14][15]
Comparative Performance: Pyrimidine Synthesis
The following table compares the efficacy of a common amidine, benzamidine, against a typical reaction involving a β-ketoester, which is conceptually similar to the utility of this compound. The data is representative of typical yields found in the literature for these transformations.
| Reagent/Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Benzamidine HCl | Benzamidine HCl, Chalcone | K2CO3, Rose Bengal, Blue LED, Air, CH3CN | 12 h | 89% | [15] |
| Benzamidine HCl | Benzamidine HCl, Ethyl Acetoacetate | NaOH, EtOH, Reflux | 6 h | ~75% (Typical) | General Knowledge |
| Iron Catalysis | Various Amidines, Ketones | Fe(OTf)2, TEMPO, DCE, 100 °C | 24 h | 60-91% | [13] |
| Copper Catalysis | Various Amidines, Ketones | Cu(OAc)2, 4-HO-TEMPO, K2CO3, DMSO, 100 °C | 24 h | 51-92% | [16] |
Experimental Protocol: Metal-Free Pyrimidine Synthesis
This protocol describes a visible-light-mediated synthesis of 2,4,6-triphenylpyrimidine from benzamidine hydrochloride and chalcone.[14][15]
Materials:
-
Benzamidine hydrochloride (1.0 mmol, 156.6 mg)
-
Chalcone (1.0 mmol, 208.2 mg)
-
Potassium carbonate (K2CO3) (2.0 mmol, 276.4 mg)
-
Rose Bengal (1 mol%, 10.2 mg)
-
Acetonitrile (CH3CN), 5 mL
Procedure:
-
To a 10 mL round-bottom flask, add benzamidine hydrochloride, chalcone, potassium carbonate, and Rose Bengal.
-
Add 5 mL of acetonitrile to the flask.
-
Stir the mixture at room temperature under an air atmosphere.
-
Irradiate the flask with a blue LED (465 nm).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (approx. 12 hours), quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine.
Reaction Pathway Visualization
Caption: Workflow for pyrimidine synthesis via [3+3] annulation of an amidine and a 1,3-dielectrophile.
Guanidines: For Guanidine-Containing Heterocycles
Guanidine and its derivatives are excellent alternatives for synthesizing heterocycles containing the guanidinyl moiety, which is a common feature in many natural products and pharmaceuticals.[17][18] The most prominent application is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or a urea-like compound (such as guanidine) to produce dihydropyrimidinones or related structures.[5]
Comparative Performance: Biginelli Reaction
The table below presents data for the synthesis of 2-imino-3,4-dihydropyrimidines using different guanidine sources, highlighting the efficiency of protected guanidines.
| Guanidine Source | Aldehyde | β-Ketoester | Conditions | Yield (%) | Reference |
| Guanidine | 3-Nitrobenzaldehyde | Ethyl Acetoacetate | Knoevenagel product + Guanidine | 14-25% | [17][18] |
| Guanidine | Benzaldehyde | Ethyl Benzoylacetate | EtOH, HCl, Reflux | ~60-70% | [18] |
| Triazone-protected Guanidine | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | NaHCO3, DMF, 70 °C, 12 h | 86% | [17] |
| Triazone-protected Guanidine | Pivaldehyde | Ethyl Acetoacetate | NaHCO3, DMF, 70 °C, 12 h | 62% | [17] |
Experimental Protocol: Biginelli Condensation with Protected Guanidine
This protocol details the synthesis of a Biginelli adduct using a triazone-protected guanidine, which often provides higher yields and avoids the formation of byproducts.[17]
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 140.6 mg)
-
β-Ketoester (e.g., ethyl acetoacetate, 1.2 mmol, 156.2 mg)
-
Triazone-protected guanidine (1.0 mmol)
-
Sodium bicarbonate (NaHCO3) (1.2 mmol, 100.8 mg)
-
N,N-Dimethylformamide (DMF), 3 mL
Procedure:
-
Combine the aldehyde, β-ketoester, triazone-protected guanidine, and sodium bicarbonate in a sealed tube.
-
Add 3 mL of DMF.
-
Heat the mixture at 70 °C with stirring for 12 hours.
-
After cooling to room temperature, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The resulting protected adduct can be deprotected under acidic conditions to yield the final 2-imino-3,4-dihydropyrimidine.
Logical Relationship of Reagents
Caption: Relationship between common N-C-N synthons and the heterocycles they typically form.
Active Methylene Compounds: Malononitrile and Cyanoacetamide
While not direct N-C-N synthons, active methylene compounds like malononitrile and cyanoacetamide are powerful alternatives for building diverse heterocyclic systems through multicomponent reactions (MCRs). They offer a different strategic approach, enabling the rapid assembly of complex molecules from simple, readily available starting materials.
-
Malononitrile is a cornerstone in the synthesis of pyrano[2,3-c]pyrazoles, pyridines, and other fused systems.[7][8][19][20]
-
Cyanoacetamide is widely used to synthesize functionalized 2-pyridones and related nitrogen heterocycles.[10][11][21][22]
Comparative Performance: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
This table showcases the efficiency of malononitrile in a four-component reaction under various catalytic and energy-source conditions.
| Aldehyde | Catalyst / Conditions | Time | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | SnCl2, 80 °C (Conventional) | 1.4 h | 80% | [8] |
| 4-Methoxybenzaldehyde | SnCl2, Microwave | 25 min | 88% | [8] |
| 4-Chlorobenzaldehyde | KOtBu, Room Temp (Conventional) | 2-3 h | 92% | [8] |
| 4-Chlorobenzaldehyde | KOtBu, Microwave | < 5 min | 98% | [8] |
| Various Aldehydes | Fe3O4 NPs, Water, Room Temp | 15 min | 90-96% | [8] |
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazole
This protocol describes a green, catalyst-free synthesis of a pyrano[2,3-c]pyrazole derivative using ultrasonic irradiation.[8]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg)
-
Hydrazine monohydrate (1.0 mmol, 50.1 mg)
-
Water (5 mL)
Procedure:
-
In a flask, mix the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine monohydrate in 5 mL of water.
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 20-30 minutes.
-
The product usually precipitates from the aqueous medium.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry to obtain the pure pyrano[2,3-c]pyrazole.
Experimental Workflow Visualization
Caption: Workflow for the one-pot, four-component synthesis of pyranopyrazoles.
Conclusion
While this compound remains a competent reagent, a wide array of powerful alternatives offers significant advantages for modern heterocyclic synthesis.
-
Substituted Amidines provide a direct, reliable, and often higher-yielding alternative for pyrimidine synthesis, with numerous metal-catalyzed and metal-free protocols available.
-
Guanidines are the reagent of choice for accessing guanidine-containing heterocycles like 2-imino-dihydropyrimidines via the robust Biginelli reaction, with protected versions offering superior performance.
-
Active Methylene Compounds like malononitrile and cyanoacetamide open the door to molecular complexity through efficient, atom-economical multicomponent reactions, often under green and catalyst-free conditions.
The choice of reagent will ultimately depend on the specific heterocyclic target, desired substitution pattern, and the importance of factors such as reaction time, yield, and procedural simplicity. This guide serves as a starting point for researchers to explore these alternatives and optimize their synthetic strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of heterocycles using guanidine: An overview | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Pyrimidine synthesis [organic-chemistry.org]
- 17. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Guanidinylating Reagents: Guanidine Hydrochloride vs. Ethyl 3-amino-3-iminopropanoate Hydrochloride
For researchers, scientists, and drug development professionals, the selective introduction of a guanidinium group is a critical transformation in the synthesis of a diverse range of biologically active molecules. The choice of the guanidinylating agent is paramount, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of two potential reagents: the well-established Guanidine hydrochloride and the less-documented Ethyl 3-amino-3-iminopropanoate hydrochloride, supported by available experimental data and detailed protocols.
Introduction
The guanidinium group, characterized by its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous natural products and pharmaceutical agents. Guanidine hydrochloride has long been utilized as a straightforward and cost-effective reagent for guanidinylation. In contrast, this compound, an iminoester derivative, represents a potential but less explored alternative. This guide aims to delineate the practical applications and performance of each reagent based on current scientific literature.
Guanidine Hydrochloride: The Established Reagent
Guanidine hydrochloride is a versatile and widely used reagent in organic synthesis and biochemistry. While it is famously known as a protein denaturant, it also serves as a direct or indirect source for the guanidinium group in guanidinylation reactions. A common strategy involves the use of Guanidine hydrochloride to prepare a more reactive, protected guanidinylating agent.
Performance in Guanidinylation
A notable application of Guanidine hydrochloride is in "direct, early-stage guanidinylation" protocols.[1] In this approach, Guanidine hydrochloride is first converted into a protected, more soluble, and reactive guanidinylating species, which is then reacted with a primary amine. This method has been shown to be highly effective for the synthesis of complex molecules containing a terminal guanidine group.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Protected Guanidine derived from Guanidine hydrochloride | 1,4-butanediamine | N,N´-di-Boc-agmatine | >95% | [1] |
Experimental Protocol: Direct, Early-Stage Guanidinylation using a Guanidine Hydrochloride-Derived Reagent
This protocol describes the synthesis of a protected guanidine, N,N´-di-Boc-agmatine, from 1,4-butanediamine using a guanidinylating reagent derived from Guanidine hydrochloride.[1]
Materials:
-
1,4-butanediamine
-
N,N´-Di-Boc-N´´-triflylguanidine (prepared from Guanidine hydrochloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 1,4-butanediamine (1.0 equivalent) in anhydrous DCM.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 5 minutes at room temperature under an inert atmosphere.
-
Add the N,N´-Di-Boc-N´´-triflylguanidine (1.05 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N,N´-di-Boc-agmatine.
Caption: General workflow for the synthesis of guanidines using a protected reagent derived from Guanidine hydrochloride.
This compound: A Potential Precursor
This compound is an iminoester that holds potential as a guanidinylating agent. However, a comprehensive review of the scientific literature reveals a significant lack of experimental data regarding its direct application for the guanidinylation of amines. The available information primarily focuses on its synthesis.
Synthesis of this compound
This compound is typically synthesized from Ethyl 3-ethoxy-3-iminopropanoate hydrochloride via a reaction with ammonium chloride.
| Reactant | Reagent | Product | Yield (%) | Reference |
| Ethyl 3-ethoxy-3-iminopropanoate | Ammonium chloride | This compound | 78% |
Experimental Protocol: Synthesis of this compound
The following protocol describes the synthesis of this compound from its ethoxy precursor.
Materials:
-
Ethyl 3-ethoxy-3-iminopropanoate
-
Ammonium chloride
-
Ethanol
Procedure:
-
Dissolve Ethyl 3-ethoxy-3-iminopropanoate (1.0 equivalent) and ammonium chloride (1.05 equivalents) in ethanol in a pressure-rated glass tube.
-
Irradiate the mixture in a microwave synthesizer at 120 °C for 1 hour.
-
After cooling, filter the solution.
-
Concentrate the filtrate by vacuum evaporation.
-
Triturate the residue with diethyl ether to afford the this compound as a solid.
Theoretical Application in Guanidinylation
The structure of this compound suggests its potential as a guanidinylating agent through a reaction analogous to the Pinner reaction, where the iminoester is attacked by a primary amine.[2][3] This would lead to the displacement of the ethoxy group and the formation of a guanidine derivative.
Caption: Theoretical reaction pathway for the guanidinylation of a primary amine using this compound.
Comparative Summary and Conclusion
| Feature | Guanidine Hydrochloride | This compound |
| Primary Application | Protein denaturant, Intermediate for guanidinylating agents | Pharmaceutical intermediate |
| Guanidinylation Performance | High yields (>95%) when used to form a protected reagent[1] | No direct experimental data available |
| Experimental Protocols | Well-documented for direct and indirect guanidinylation[1] | Primarily synthesis protocols are available |
| Cost-Effectiveness | Generally low cost and readily available | Higher cost and less common |
| Versatility | Broad applicability in various synthetic strategies | Theoretical potential but unproven in literature |
Conversely, while this compound presents a theoretically plausible route to guanidines, there is a notable absence of published experimental data to support its efficacy and performance as a direct guanidinylating agent. Its primary documented role is that of a synthetic intermediate.
For researchers and professionals in drug development, Guanidine hydrochloride remains the more reliable and evidence-backed choice for guanidinylation reactions. Future studies are required to explore and validate the potential of this compound as a viable alternative in this critical synthetic transformation.
References
A Comparative Guide to the Synthesis and Purity Validation of Ethyl 3-amino-3-iminopropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for Ethyl 3-amino-3-iminopropanoate hydrochloride, a valuable building block in pharmaceutical and chemical research. We will delve into two primary synthetic routes: a modern microwave-assisted approach and the classic Pinner reaction. This comparison is supported by experimental data on purity and yield, detailed protocols, and visual representations of the synthetic workflows to aid in selecting the most suitable method for your research needs.
Introduction
This compound, also known as ethyl 3-amidinopropionate hydrochloride, is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of both an ester and an amidine functionality makes it a versatile precursor. The efficiency of its synthesis and the purity of the final product are critical for the successful development of downstream applications. This guide compares a rapid, microwave-assisted synthesis with the traditional Pinner reaction, offering insights into the advantages and disadvantages of each approach.
Comparison of Synthetic Methods
The selection of a synthetic route can significantly impact reaction time, yield, purity, and scalability. Below is a comparative summary of the microwave-assisted synthesis and the Pinner reaction for preparing this compound.
| Parameter | Microwave-Assisted Synthesis | Pinner Reaction |
| Starting Materials | Ethyl 3-ethoxy-3-iminopropionate, Ammonium chloride, Ethanol | Ethyl 3-cyanopropanoate, Ethanol, Anhydrous HCl |
| Reaction Time | ~1 hour[1] | Several hours to overnight[2][3] |
| Typical Yield | ~78%[1][4] | Generally moderate to high, but can be variable |
| Reaction Conditions | 120°C, Sealed vessel, 200W microwave irradiation[1] | Anhydrous conditions, 0°C to room temperature, Gaseous HCl[2][3] |
| Throughput | Suitable for rapid synthesis of small to medium batches | Can be scaled for larger quantities |
| Equipment | Requires a dedicated microwave synthesizer | Standard laboratory glassware |
| Safety Considerations | Requires pressure-rated vessels due to heating of solvents | Handling of anhydrous HCl gas requires caution |
Purity and Characterization Data
The purity of this compound is paramount for its use in further synthetic steps. The following table summarizes typical analytical data used to validate the purity and identity of the compound. While the data below is from commercial sources and not tied to a specific synthetic method, it represents the expected quality for this reagent.
| Analytical Technique | Observed Data |
| Appearance | Colorless to white solid[1][4] |
| ¹H NMR (500 MHz, d6-DMSO) | δ 9.16 (br s, 2H, NH₂), 8.88 (br s, 2H, NH₂), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 3.63 (s, 2H, CH₂), 1.22 (t, J=7.1 Hz, 3H, CH₃)[1][4] |
| ¹³C NMR (125 MHz, d6-DMSO) | δ 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃)[1][4] |
| IR (neat, cm⁻¹) | 3300, 3095, 1738, 1687[1][4] |
| Mass Spectrometry (EI) | m/z 130 (M⁺)[1][4] |
| Purity (HPLC) | ≥95.0% - ≥98%[5] |
| Purity (NMR) | ≥97.0%[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are the methodologies for the two compared synthetic routes.
Method 1: Microwave-Assisted Synthesis[1]
This method offers a significant reduction in reaction time compared to traditional methods.
Materials:
-
Ethyl 3-ethoxy-3-iminopropionate
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Diethyl ether
-
10 mL pressure-rated glass tube
-
CEM Discover microwave synthesizer
Procedure:
-
In a 10 mL pressure-rated glass tube, dissolve ethyl 3-ethoxy-3-iminopropionate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL).
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 1 hour with an initial magnetron power of 200 W.
-
After the reaction is complete, cool the mixture using compressed air.
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under vacuum.
-
Grind the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid product by filtration to yield this compound as a colorless solid.
Method 2: Pinner Reaction (Generalized Protocol)[2][3][7]
The Pinner reaction is a classic method for converting nitriles into imino esters and subsequently into amidines.
Materials:
-
Ethyl 3-cyanopropanoate
-
Anhydrous ethanol
-
Anhydrous diethyl ether (or other anhydrous solvent)
-
Anhydrous hydrogen chloride (HCl) gas
-
Ammonia (gas or solution in ethanol)
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve ethyl 3-cyanopropanoate in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution in an ice bath (0°C).
-
Bubble anhydrous HCl gas through the stirred solution. The reaction is typically continued for several hours until the formation of the imidate hydrochloride (Pinner salt) is complete, often observed as a precipitate.
-
It is crucial to maintain anhydrous conditions to prevent hydrolysis of the nitrile and the Pinner salt.
-
-
Ammonolysis to the Amidine:
-
The isolated Pinner salt is then reacted with ammonia. This can be achieved by bubbling ammonia gas through a suspension of the Pinner salt in an anhydrous solvent or by adding a solution of ammonia in ethanol.
-
The reaction mixture is typically stirred for several hours at room temperature.
-
The resulting ammonium chloride is filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the two synthetic methods.
References
- 1. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]
- 5. Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride | 2318-25-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. file.leyan.com [file.leyan.com]
Safety Operating Guide
Prudent Disposal of Ethyl 3-amino-3-iminopropanoate Hydrochloride: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 3-amino-3-iminopropanoate hydrochloride could not be located. The following disposal procedures are based on general best practices for laboratory chemical waste and information available for structurally related compounds. Researchers must consult with their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all federal, state, and local regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a guiding principle, chemical waste should be managed in a way that minimizes risk to personnel and the ecosystem.[1] All hazardous waste must be disposed of through a licensed and approved waste disposal company.[2]
Hazard Assessment and Waste Classification
The initial step in the safe disposal of any chemical is to understand its potential hazards. While a specific SDS is unavailable, compounds with similar functional groups (amines, imines, esters, and hydrochlorides) can be irritants, corrosive, or have other toxicological effects. Therefore, it is prudent to handle this compound as a hazardous waste unless confirmed otherwise by a qualified professional.
All laboratory personnel should be trained to treat all waste chemical solids and liquids as hazardous unless a specific determination to the contrary has been made by the relevant safety office.[3] Spilled chemicals and any materials used for cleanup should also be treated as hazardous waste.[3]
Quantitative Data for Analogous Compounds
For context, the following table summarizes safety and physical property data for a structurally similar compound, Ethyl 3-ethoxy-3-iminopropionate hydrochloride. This information is provided for illustrative purposes only and should not be considered a direct substitute for data on the specific compound .
| Property | Value | Source |
| Signal Word | Warning | Fisher Scientific |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Fisher Scientific |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Note: This data is for Ethyl 3-ethoxy-3-iminopropionate hydrochloride and is intended to provide a general understanding of the potential hazards of a similar compound.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is as follows:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[4] Plastic containers are often preferred.[5]
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS office.[4] Incompatible chemicals can react violently or produce toxic gases.[4]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS office or the designated hazardous waste management provider to arrange for pickup.[5]
-
Spill and Contaminated Material Disposal:
In the event of a spill, contain the material to prevent it from spreading.[2] Carefully sweep up the solid material, avoiding dust formation.[2] All contaminated materials, including absorbents, paper towels, and PPE, must be collected and placed in a sealed container for disposal as hazardous waste.[2][3]
Empty Container Disposal:
An empty container that held this compound should be managed as hazardous waste.[3] For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[6] The rinseate should be collected in a designated hazardous waste container.[3] After thorough rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution's policies.[3]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 3-amino-3-iminopropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No. 57508-48-2). The information is compiled to ensure the safety of laboratory personnel and to provide a framework for operational and disposal plans. Note that the health hazards of this compound have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing with side protection.[1][2] |
| Face Shield | To be used in addition to goggles, especially when handling larger quantities or there is a risk of splashing.[3] | |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, or other approved material. Check for breakthrough times.[1][4] |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Chemical-resistant Apron | Recommended when handling larger quantities. | |
| Protective Clothing and Boots | Wear appropriate protective clothing and chemical-resistant boots.[1] | |
| Respiratory Protection | Dust Mask/Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside a fume hood.[2][3] |
Operational Plan
This step-by-step guidance ensures the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated place.[1]
-
Keep the container tightly closed.
-
Store at temperatures not exceeding 8°C.[1]
2. Handling and Use:
-
All handling of this compound should be conducted in a chemical fume hood.[1]
-
Ensure adequate ventilation at all times.[1]
-
Avoid breathing dust or vapor.[1]
-
Avoid contact with skin and eyes.[1]
-
Weigh out the necessary amount in the fume hood.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In case of a spill, wear appropriate PPE, including a respirator.
-
For solid spills, carefully scoop up the material and place it into a suitable, labeled container for disposal.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.[1]
4. Emergency Procedures:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with generous quantities of running water and non-abrasive soap.[1] Remove contaminated clothing. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Waste:
-
Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Puncture or otherwise render the container unusable for other purposes before disposal.
-
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
